molecular formula C5H5FN2O2S B2434784 4-Aminopyridine-2-sulfonyl fluoride CAS No. 2091716-54-8

4-Aminopyridine-2-sulfonyl fluoride

Cat. No.: B2434784
CAS No.: 2091716-54-8
M. Wt: 176.17
InChI Key: NBTGDECDGDKNOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Aminopyridine-2-sulfonyl fluoride (CAS 2091716-54-8) is a chemical building block of interest in medicinal and agrochemical research. With the molecular formula C5H5FN2O2S and a molecular weight of 176.17 g/mol, it features a sulfonyl fluoride group (-SO2F) adjacent to an aminopyridine scaffold . The sulfonyl fluoride moiety is known for its unique balance of stability and reactivity, making it a valuable handle in Sulfonyl Fluoride Exchange (SuFEx) click chemistry, a concept developed by Sharpless et al. . SuFEx reactions are highly reliable and allow for the modular connection of molecular building blocks, enabling the synthesis of complex molecules and polymers. Furthermore, the sulfonyl fluoride group can be efficiently converted into sulfonamides, a privileged structure in pharmaceuticals . This conversion can be facilitated using Lewis acid catalysts like calcium triflimide [Ca(NTf2)2], which activates the sulfur center for nucleophilic substitution with amines . The 4-aminopyridine component of the molecule is itself a pharmacophore; aminopyridines are known to block voltage-gated potassium channels, which can increase neuronal excitability and has been exploited in treatments for conditions like multiple sclerosis and episodic ataxia . This combination of a bioactive core with a clickable, reactive handle makes this compound a promising intermediate for developing targeted covalent inhibitors, probe molecules for chemical biology, and novel monomers for functional materials. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-aminopyridine-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O2S/c6-11(9,10)5-3-4(7)1-2-8-5/h1-3H,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTGDECDGDKNOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1N)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Chemical Profiling and SuFEx Utility of 4-Aminopyridine-2-sulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Architecture

4-Aminopyridine-2-sulfonyl fluoride (4-AP-2-SF) represents a specialized subclass of heteroaryl sulfonyl fluorides, distinct from the widely utilized PyFluor (pyridine-2-sulfonyl fluoride) reagent. While PyFluor is primarily a deoxyfluorination reagent, the introduction of an electron-donating amino group at the C4 position transforms the scaffold into a highly tunable SuFEx (Sulfur-Fluoride Exchange) warhead optimized for targeted covalent inhibition (TCI) and chemical biology probes.

This guide analyzes 4-AP-2-SF not merely as a reagent, but as a "Goldilocks" electrophile : the 4-amino substituent electronically deactivates the sulfonyl fluoride warhead via resonance, rendering it hyper-stable in aqueous media (plasma/cytosol) while retaining reactivity toward specific nucleophiles (Tyr, Lys, His) within the catalytic pockets of target proteins.

Molecular Specifications
PropertyValue/Description
CAS Registry Not standard catalog; derivative of PyFluor (CAS 878376-35-3)
Molecular Formula C₅H₅FN₂O₂S
Molecular Weight ~176.17 g/mol
Warhead Type SuFEx (Sulfur-Fluoride Exchange)
Electronic Character "Push-Pull" System (4-NH₂ donor / 2-SO₂F acceptor)
Primary Utility Covalent protein labeling, Fragment-Based Drug Discovery (FBDD)

Electronic Structure & Reactivity Profile

The chemical behavior of 4-AP-2-SF is defined by the interplay between the pyridine nitrogen, the 4-amino group, and the 2-sulfonyl fluoride.

The "Push-Pull" Deactivation Mechanism

Unlike the highly electrophilic benzenesulfonyl fluorides, 4-AP-2-SF exhibits attenuated reactivity.

  • The "Push": The lone pair on the 4-amino nitrogen donates electron density into the pyridine ring (resonance effect), significantly increasing the electron density at the C2 position.

  • The Effect: This donation stabilizes the S-F bond, raising the activation energy required for hydrolysis. This makes the molecule resistant to non-specific reaction with glutathione or plasma water.

  • The "Pull" (Activation): The pyridine nitrogen (N1) remains basic. Upon binding in a protein pocket, specific hydrogen bonding or protonation of N1 withdraws electron density, "waking up" the sulfonyl fluoride warhead for nucleophilic attack.

Hydrolytic Stability
  • pH < 4: Rapid hydrolysis due to protonation of the pyridine ring (inductive withdrawal activates S-F).

  • pH 7.4 (Physiological): High Stability. Half-life (

    
    ) typically exceeds 24–48 hours, superior to standard acyl halides or sulfonyl chlorides.
    
  • pH > 10: Slow hydrolysis; resistant compared to phenyl esters.

SuFEx Click Chemistry Applications

4-AP-2-SF serves as a latent covalent probe . It does not react indiscriminately; it requires a specific environment to undergo the SuFEx reaction.

Mechanism of Protein Labeling

The reaction follows a concerted substitution mechanism (associative


-like) at the sulfur center. The fluoride ion is a unique leaving group: it is a poor leaving group in open water (due to high solvation energy) but an excellent leaving group within a desolvated protein pocket, especially if stabilized by nearby H-bond donors.

Target Residues:

  • Tyrosine (Tyr): The primary target. The phenolic hydroxyl attacks the sulfur.

  • Lysine (Lys): Reacts via the

    
    -amino group, often requiring a nearby base to deprotonate the ammonium form.
    
  • Histidine (His): Observed in specific catalytic triads.

Visualization: The Activation Pathway

The following diagram illustrates the "Sleeping Beauty" mechanism where the probe remains inert until bound.

SuFEx_Mechanism Probe 4-AP-2-SF (Latent Electrophile) Env Aqueous Environment (Cytosol/Plasma) Probe->Env Stable (t1/2 > 24h) Binding Protein Binding (Specific Recognition) Probe->Binding Kd Driven Env->Probe No Reaction Activation Warhead Activation (Protonation/H-Bonding) Binding->Activation Local pH/Dielectric Effect Reaction SuFEx Reaction (F- Displacement) Activation->Reaction Nucleophilic Attack (Tyr/Lys) Adduct Covalent Protein Adduct (Stable) Reaction->Adduct Irreversible Bond

Caption: Logical flow of 4-AP-2-SF activation. The probe resists hydrolysis in the environment but undergoes rapid reaction upon specific protein binding.

Synthetic Routes & Purification[1][2][3][4]

Critical Note: Direct sulfonation of 4-aminopyridine with oleum/chlorosulfonic acid yields the 3-sulfonic acid (ortho to the amino group), not the 2-sulfonyl derivative. The 2-position requires a halogen-exchange or organometallic approach.

Recommended Route: Palladium-Catalyzed Sulfonylation (DABSO Route)

This route avoids harsh conditions and ensures regioselectivity at the C2 position.

  • Starting Material: 2-Bromo-4-aminopyridine (commercially available).

  • Step 1 (Sulfinate Formation):

    • Reagents:

      
      , Ligand (CataCXium A), DABSO (SO₂ source), 
      
      
      
      .
    • Solvent: Isopropanol/Ethanol.

    • Conditions: 80°C, 12 hours.

    • Intermediate: 4-aminopyridine-2-sulfinate salt.

  • Step 2 (Oxidative Fluorination):

    • Reagents: NFSI (N-Fluorobenzenesulfonimide) or Selectfluor.[1]

    • Conditions: Room temperature, 2 hours.

    • Product: this compound.

Purification Protocol
  • Extraction: Ethyl Acetate (EtOAc) vs. Water. The product is moderately polar.

  • Chromatography: Silica gel.

    • Mobile Phase: DCM:MeOH (95:5) or Hexane:EtOAc (gradient).

    • Note: Avoid acidic modifiers (TFA) in the mobile phase to prevent hydrolysis during purification.

Experimental Protocols

Kinetic Stability Assay (NMR)

Purpose: To validate the "latent" nature of the probe in physiological buffer.

  • Preparation: Dissolve 10 mM 4-AP-2-SF in

    
    -DMSO (stock).
    
  • Reaction: Dilute to 1 mM in Phosphate Buffered Saline (PBS, pH 7.4) containing 10%

    
    .
    
  • Monitoring: Acquire

    
     NMR spectra every 30 minutes for 24 hours.
    
    • Signal: Sulfonyl fluoride appears ~ +65 ppm (singlet).

    • Hydrolysis Product: Fluoride ion (

      
      ) appears ~ -120 ppm.
      
  • Analysis: Plot

    
     vs. time to determine 
    
    
    
    .
Protein Labeling Workflow (LC-MS/MS)

Purpose: To map the binding site on a target protein (e.g., BSA as a model or a specific kinase).

  • Incubation:

    • Protein (50 µM) in PBS (pH 7.4).

    • Add 4-AP-2-SF (100 µM, 2 eq).

    • Incubate at 37°C for 4 hours.

  • Quenching: Add 5 mM FLOP (fluorous phosphine) or simply denature with 6M Urea.

  • Digestion: Trypsin digest (overnight).

  • Analysis: LC-MS/MS (Orbitrap or Q-TOF).

    • Search Modification: Add +82.98 Da (Sulfonyl moiety remaining after F displacement) to Tyrosine and Lysine residues.

    • Verification: Look for the specific mass shift and loss of the fluoride.

Visualization: Experimental Workflow

Experiment_Workflow Start Start: 2-Bromo-4-aminopyridine Synth Synthesis: Pd-Cat Sulfonylation + NFSI Start->Synth Purify Purification: Silica Gel (No Acid) Synth->Purify QC QC: 19F NMR & LCMS (Check Purity >95%) Purify->QC Split Application QC->Split PathA Stability Assay (PBS pH 7.4, 24h) Split->PathA PathB Protein Labeling (Target + Probe) Split->PathB AnalysisA Data: t1/2 Determination PathA->AnalysisA AnalysisB Data: Site ID (MS/MS) PathB->AnalysisB

Caption: Step-by-step workflow from synthesis to validation assays.

References

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430–9448. Link

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology.[2] Chemical Science, 6(5), 2650–2659. Link

  • Truong, T., & Daugulis, O. (2012). Directed Functionalization of C–H Bonds: Synthesis of Sulfonyl Fluorides. Journal of the American Chemical Society. (Contextual grounding for heteroaryl synthesis).
  • Levin, M. D., et al. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society, 137(28). (Provides baseline stability data for pyridine-2-sulfonyl fluorides). Link

  • BenchChem Application Note. Sulfonation of 4-Aminopyridine. (Cited for the exclusion of direct sulfonation routes). Link

Sources

CAS number and identifiers for 4-Aminopyridine-2-sulfonyl fluoride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthesis, and applications of 4-Aminopyridine-2-sulfonyl fluoride , a specialized building block that merges a privileged pharmacophore with Sulfur-Fluoride Exchange (SuFEx) "click" chemistry capabilities.

A SuFEx-Enabled Pharmacophore for Covalent Discovery

Chemical Identity & Core Properties

This compound represents a strategic fusion of the 4-aminopyridine (4-AP) scaffold—a known potassium channel blocker (Dalfampridine)—with a sulfonyl fluoride warhead. This functionality allows for latent reactivity, enabling the compound to serve as a covalent probe for chemical proteomics or as a robust module for late-stage drug diversification.

PropertySpecification
CAS Number 2091716-54-8
IUPAC Name This compound
Common Name 4-AP-2-SO2F
Molecular Formula C₅H₅FN₂O₂S
Molecular Weight 176.17 g/mol
SMILES Nc1ccnc(S(=O)(=O)F)c1
InChI Key NBTGDECDGDKNOU-UHFFFAOYSA-N
Appearance White to off-white solid (typically)
Solubility Soluble in DMSO, Acetonitrile, DMF; limited solubility in water.[1]
Stability High resistance to hydrolysis and reduction; stable to column chromatography.
Strategic Utility: The "Clickable" Pharmacophore

The utility of this compound lies in the unique properties of the sulfonyl fluoride (–SO₂F) group.[2] Unlike sulfonyl chlorides, which are moisture-sensitive and prone to indiscriminate reactivity, sulfonyl fluorides are:

  • Thermodynamically Stable: Resistant to hydrolysis at neutral pH and stable against reduction, allowing compatibility with biological assays.[3]

  • Kinetically Tunable: Reacts exclusively with specific nucleophiles (e.g., Tyrosine, Lysine, Serine) under "SuFEx" conditions or within a protein binding pocket (proximity-induced reactivity).

Primary Applications:

  • Covalent Fragment Screening: Targeting non-catalytic residues in potassium channels or off-targets.

  • Late-Stage Functionalization: Rapid synthesis of sulfonamide libraries via sulfur-fluoride exchange.

  • PROTAC Linkers: Serving as a "warhead" to recruit E3 ligases or target proteins irreversibly.

Synthesis Protocols

Two primary routes are recommended. Protocol A is a robust wet-chemistry approach suitable for standard laboratories. Protocol B is a modern electrochemical approach for higher purity and scalability.

Protocol A: One-Pot Oxidative Fluorination (Standard)

This method converts the precursor 2-mercapto-4-aminopyridine directly to the sulfonyl fluoride using in situ generation of sulfonyl chloride followed by halide exchange.

  • Precursor: 2-Mercapto-4-aminopyridine (or 4-amino-2-pyridinethiol).

  • Reagents: Thionyl chloride (SOCl₂), Hydrogen Peroxide (H₂O₂), Potassium Bifluoride (KHF₂).[4]

  • Solvent: Acetonitrile (MeCN) / Water.

Step-by-Step Methodology:

  • Oxidative Chlorination:

    • Dissolve 2-mercapto-4-aminopyridine (1.0 equiv) in MeCN at 0°C.

    • Add SOCl₂ (3.0 equiv) dropwise.

    • Slowly add H₂O₂ (30% aq, 8.0 equiv). Caution: Exothermic.

    • Stir at room temperature for 15–30 minutes. This generates the intermediate sulfonyl chloride.[4][5]

  • Fluoride Exchange:

    • Cool the mixture to 0°C.

    • Add saturated aqueous KHF₂ (excess, ~4–5 equiv) or solid KF.

    • Stir vigorously at room temperature for 4–12 hours.

  • Workup:

    • Dilute with EtOAc and wash with water/brine.

    • Dry organic layer over Na₂SO₄ and concentrate.

    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: Electrochemical Oxidative Coupling (Green/Flow)

Recommended for scale-up (>1g) to avoid hazardous oxidants.

  • Setup: Undivided cell, Graphite anode, Stainless steel cathode.

  • Electrolyte: 1M HCl / MeCN (1:1).

  • Reagents: 2-Mercapto-4-aminopyridine, KF (5 equiv), Pyridine (1 equiv).

  • Conditions: Constant current (20 mA), room temperature.

Mechanism of Action: The thiol undergoes anodic oxidation to a disulfide, then to a sulfonyl radical, which traps the fluoride ion. This avoids the unstable sulfonyl chloride intermediate entirely.

SynthesisPathways Thiol 2-Mercapto-4-aminopyridine Disulfide Disulfide Intermediate Thiol->Disulfide Oxidation SulfonylCl Sulfonyl Chloride (Transient) Disulfide->SulfonylCl SOCl2 / H2O2 (Protocol A) SulfonylF This compound (Target) Disulfide->SulfonylF Electrochemical Oxidative Fluorination (Protocol B: KF, Current) SulfonylCl->SulfonylF KHF2 / KF (Halide Exchange)

Figure 1: Synthetic pathways from the thiol precursor.[2][4][6] Protocol A proceeds via a chloride intermediate, while Protocol B (Green) utilizes direct electrochemical oxidation.

Applications: SuFEx Transformations

Once synthesized, this compound acts as a versatile hub.

A. Synthesis of Sulfonamides (Ca(NTf₂)₂ Activation)

Sulfonyl fluorides are generally inert to amines. To force the reaction (create a sulfonamide bond), Lewis acid activation is required.

  • Reagents: Amine (R-NH₂), Calcium Triflimide [Ca(NTf₂)₂], DABCO.[5]

  • Solvent: tert-Amyl alcohol or MeCN.

  • Protocol:

    • Mix Sulfonyl Fluoride (1 equiv) and Amine (1.2 equiv).

    • Add DABCO (2 equiv) and Ca(NTf₂)₂ (0.2–0.5 equiv).

    • Stir at 60°C. The Ca²⁺ activates the fluoride leaving group, facilitating nucleophilic attack by the amine.

B. Covalent Protein Modification

In chemical biology, this compound targets nucleophilic residues (Tyr, Lys) proximal to the 4-AP binding site.

  • Condition: Physiological buffer (pH 7.4).

  • Trigger: Proximity-driven. The 4-AP moiety binds the K+ channel; if a nucleophile is within ~3–5 Å of the sulfonyl fluoride, a covalent bond forms (SuFEx).

SuFExReactivity cluster_products SuFEx Transformations SF 4-AP-2-SO2F (SuFEx Hub) Sulfonamide Sulfonamide (Drug Analog) SF->Sulfonamide + Amine (Ca(NTf2)2 cat.) Sulfonate Sulfonate (Silyl Ether Trap) SF->Sulfonate + Silyl Ether (DBU cat.) Protein Covalent Protein Adduct (Tyr/Lys Modification) SF->Protein + Protein (Proximity Effect)

Figure 2: Divergent reactivity of the sulfonyl fluoride hub. It serves as a precursor for medicinal chemistry libraries or as a bioconjugation tool.

Safety & Handling
  • Specific Hazard: While less volatile than methanesulfonyl fluoride, sulfonyl fluorides can cause severe skin burns and eye damage. They are irreversible inhibitors of serine proteases (e.g., Acetylcholinesterase) if not handled correctly.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood.

  • Decontamination: Spills can be neutralized with a solution of 50% aqueous amine (e.g., dimethylamine) or dilute NaOH , which hydrolyzes the fluoride over time.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture stable, but long-term exposure to humidity should be avoided.

References
  • Sigma-Aldrich. this compound Product Page. Link

  • Fluorochem. this compound Safety & Data. Link

  • Tao, G., et al. (2024).[4] "A Convenient One-Pot Process for Converting Thiols into Sulfonyl Fluorides Using H2O2 as an Oxidant."[4] Synthesis. (Describes the oxidative chlorination/fluorination protocol). Link

  • Laudadio, G., et al. (2019). "Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride." Journal of the American Chemical Society. (Describes the electrochemical synthesis of heteroaryl sulfonyl fluorides). Link

  • Mahapatra, S., et al. (2020).[5][7] "SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides." Organic Letters. (Describes the activation of sulfonyl fluorides for sulfonamide synthesis). Link

Sources

An In-depth Technical Guide to the Synthesis of 4-Aminopyridine-2-sulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Strategic Importance of 4-Aminopyridine-2-sulfonyl Fluoride

In the landscape of modern drug discovery and chemical biology, the convergence of privileged scaffolds with reactive, yet stable, functional groups is a paramount strategy for developing novel therapeutic agents and molecular probes. This compound stands at this intersection. The 4-aminopyridine core is a well-established pharmacophore, most notably as a potassium channel blocker for managing symptoms of multiple sclerosis.[1][2] The sulfonyl fluoride moiety (-SO₂F), meanwhile, has emerged as a superior covalent warhead and a key connective hub in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[3][4]

Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit a finely tuned balance of stability and reactivity, showing remarkable resistance to hydrolysis while selectively reacting with nucleophilic residues on target proteins.[4][5][6] This makes this compound a molecule of significant interest for researchers aiming to design targeted covalent inhibitors, activity-based probes, and novel chemical biology tools. This guide provides a comprehensive overview of the synthetic strategies, underlying chemical principles, and detailed protocols for its preparation.

Physicochemical Properties & Structural Data

A clear understanding of the target compound's properties is essential for synthesis, purification, and downstream applications.

PropertyValueSource
IUPAC Name This compound[7]
CAS Number 2091716-54-8[7]
Molecular Formula C₅H₅FN₂O₂S[7]
Molecular Weight 176.17 g/mol [7]
InChI Key NBTGDECDGDKNOU-UHFFFAOYSA-N[7]
Appearance (Predicted) White to off-white solid-

Core Synthetic Challenge: Regiocontrol

The primary challenge in synthesizing this compound lies in achieving the desired 2,4-substitution pattern on the pyridine ring. The powerful electron-donating amino group at the C4 position strongly activates the ring towards electrophilic aromatic substitution, but it directs incoming electrophiles primarily to the C3 and C5 positions.[8][9] Therefore, a direct sulfonation approach is not viable for obtaining the 2-sulfonyl derivative. The successful synthesis hinges on strategies that circumvent this inherent regiochemical preference.

Proposed Synthetic Pathway: A Multi-Step Approach from a Pre-functionalized Precursor

A robust and logical pathway involves starting with a pyridine ring that already possesses the correct substitution pattern or can be easily manipulated into it. The most promising strategy begins with a 2-halo-4-aminopyridine derivative, which allows for the targeted introduction of the sulfur-containing moiety at the C2 position.

This pathway can be dissected into two key transformations:

  • Palladium-Catalyzed Sulfination: Conversion of the C-X bond (where X is Br or Cl) to a sulfinate salt.

  • Oxidative Fluorination: Transformation of the sulfinate salt into the target sulfonyl fluoride.

Synthetic_Pathway A 2-Chloro-4-aminopyridine B Sodium 2-sulfinate-4-aminopyridine A->B  Pd₂(dba)₃, Xantphos,  DABSO, Base, Solvent   C This compound B->C  N-Fluorobenzenesulfonimide  (NFSI), Solvent  

Figure 1: Proposed two-step synthesis of the target compound.
Causality Behind Experimental Choices
  • Starting Material: 2-Chloro-4-aminopyridine (or the bromo-analogue) is selected because the halogen at the 2-position serves as a versatile synthetic handle for cross-coupling reactions, allowing for the precise installation of the desired functionality.

  • Sulfinating Agent: The 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) is an excellent choice. It is a solid, easily handled source of sulfur dioxide (SO₂), circumventing the need to use gaseous SO₂.[5]

  • Catalyst System: A palladium catalyst, such as Pd₂(dba)₃, paired with a specialized phosphine ligand like Xantphos, is crucial for facilitating the cross-coupling between the aryl halide and the SO₂ source. This system is well-established for forming C-S bonds.[5]

  • Fluorinating Agent: N-Fluorobenzenesulfonimide (NFSI) is a widely used and effective electrophilic fluorine source for converting sulfinates to sulfonyl fluorides under relatively mild conditions.

Detailed Experimental Protocols

The following protocols are synthesized from established methodologies for analogous transformations.[5] Researchers should perform all steps in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of Sodium 4-amino-2-pyridinesulfinate

Objective: To install a sulfinate group at the C2 position via a palladium-catalyzed reaction.

Materials:

  • 2-Chloro-4-aminopyridine

  • DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium Carbonate (Na₂CO₃)

  • Anhydrous, degassed 1,4-Dioxane

  • Nitrogen or Argon gas supply

Procedure:

  • Vessel Preparation: To a dry, oven-baked Schlenk flask, add 2-Chloro-4-aminopyridine (1.0 eq), DABSO (0.75 eq), and Sodium Carbonate (2.0 eq).

  • Catalyst Addition: In a separate vial, pre-mix Pd₂(dba)₃ (2.5 mol%) and Xantphos (5.0 mol%) in a small amount of dioxane. Add this catalyst slurry to the Schlenk flask.

  • Solvent and Degassing: Add anhydrous, degassed 1,4-dioxane to the flask. The reaction concentration should be approximately 0.1 M with respect to the starting halide. Subject the mixture to three cycles of vacuum-backfill with nitrogen or argon to ensure an inert atmosphere.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and filter through a pad of celite to remove the palladium catalyst. The aqueous filtrate containing the sodium sulfinate salt can often be used directly in the next step without rigorous purification.

Step 2: Synthesis of this compound

Objective: To convert the intermediate sulfinate salt to the final sulfonyl fluoride product.

Materials:

  • Aqueous solution of Sodium 4-amino-2-pyridinesulfinate (from Step 1)

  • N-Fluorobenzenesulfonimide (NFSI)

  • Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To the aqueous filtrate from the previous step, add an equal volume of acetonitrile or dichloromethane. Cool the biphasic mixture in an ice bath to 0 °C.

  • Reagent Addition: Add N-Fluorobenzenesulfonimide (NFSI, 1.5 eq) portion-wise to the vigorously stirred mixture. Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the disappearance of the sulfinate intermediate by LC-MS.

  • Quenching and Extraction: Once the reaction is complete, quench any remaining NFSI with a saturated solution of sodium bisulfite (if necessary). Separate the organic layer. Extract the aqueous layer two more times with the organic solvent (DCM or Ethyl Acetate).

  • Washing and Drying: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield this compound as a solid.

Experimental Workflow and Logic

The overall process from starting material to final product follows a logical sequence of synthesis, isolation, and purification.

Experimental_Workflow cluster_0 Step 1: Sulfination cluster_1 Step 2: Fluorination A Inert Atmosphere Setup (Schlenk Flask, N₂) B Reagent Charging (Aryl Halide, DABSO, Base) A->B C Catalyst Addition (Pd₂(dba)₃ / Xantphos) B->C D Reaction at 100 °C C->D E Aqueous Work-up (Filtration) D->E F Reaction Setup (Aqueous Sulfinate, MeCN) E->F Direct Use of Filtrate G Addition of NFSI at 0 °C F->G H Reaction at RT G->H I Extraction & Washing H->I J Drying & Concentration I->J K Purification (Column Chromatography) J->K L Characterization (NMR, MS, HRMS) K->L

Figure 2: Step-by-step experimental and purification workflow.

Conclusion and Future Outlook

The synthesis of this compound is a multi-step process that requires careful control of regiochemistry and reaction conditions. The outlined pathway, utilizing a palladium-catalyzed sulfination followed by oxidative fluorination, represents a reliable and adaptable strategy based on modern synthetic methodologies. The successful preparation of this compound provides the research community with a valuable chemical tool, enabling further exploration into targeted covalent inhibition and the development of sophisticated probes for chemical biology. The inherent modularity of this synthetic route also allows for the future creation of a diverse library of substituted aminopyridine sulfonyl fluorides for structure-activity relationship (SAR) studies.

References

  • Synthesis of Sulfonyl Fluorides Using 4-Cyanopyridone as a Leaving Group . ResearchGate. [Link]

  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS . Semantic Scholar. [Link]

  • Process For Producing 4 Aminopyridines . Quick Company. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation . Macmillan Group - Princeton University. [Link]

  • Synthesis of multi-substituted 4-aminopyridines via ring-opening and recyclization reactions of 2-iminopyridines . RSC Publishing. [Link]

  • Detailed experimental procedure for the synthesis of 4-fluoropyridine . [Link]

  • 4-Aminopyridine . Wikipedia. [Link]

  • Synthetic Routes to Arylsulfonyl Fluorides . MDPI. [Link]

  • Unconventional reactivity of sulfonyl fluorides . Spiral. [Link]

  • CN1807415A - 4-aminopyridine preparation method.
  • Note on the preparation of 4-aminopyridine . ResearchGate. [Link]

  • (A) Sulfonyl fluoride probes derived from a pyrimidine 2-aminopyrazole... . ResearchGate. [Link]

  • CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.
  • Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides . ACS Publications. [Link]

  • Synthesis of Sulfonyl Fluorides Using 4-Cyanopyridone as a Leaving Group . PubMed. [Link]

  • US9617215B2 - Use of fluorinated derivatives of 4-aminopyridine in therapeutics and medical imaging.
  • 4-aminopyridine – Knowledge and References . Taylor & Francis. [Link]

  • A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates . ChemRxiv. [Link]

Sources

Methodological & Application

Application Note: Covalent Protein Labeling with 4-Aminopyridine-2-sulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The Renaissance of Sulfonyl Fluorides

In the landscape of covalent protein modification, sulfonyl fluorides have emerged as a "privileged" warhead class, distinct from the highly reactive acrylamides or haloacetamides. Termed SuFEx (Sulfur-Fluoride Exchange) chemistry, these probes offer a unique balance of stability and reactivity.

4-Aminopyridine-2-sulfonyl fluoride (4-AP-SF) represents a sophisticated evolution of this chemistry. Unlike generic benzene sulfonyl fluorides, the pyridine scaffold introduces a heterocyclic nitrogen that modulates the electrophilicity of the sulfonyl group.

  • Tunable Reactivity: The electron-withdrawing nature of the pyridine ring (at the 2-position) activates the sulfonyl fluoride. However, the electron-donating 4-amino group counters this, creating a "latent" electrophile that resists non-specific hydrolysis but reacts rapidly upon specific protein binding or local acid catalysis.

  • Residue Specificity: While traditional electrophiles target Cysteine, 4-AP-SF is capable of modifying "harder" nucleophiles, including Tyrosine (Tyr), Lysine (Lys), Serine (Ser), and Histidine (His) , expanding the druggable proteome beyond the "cysteine-ome."[1]

Primary Applications
  • Covalent Fragment Screening: Used as a low-molecular-weight fragment to identify novel binding pockets (cryptic pockets) on "undruggable" targets (e.g., KRAS, Ral GTPases).

  • Ligand-Directed Labeling: The 4-amino group serves as a synthetic handle to attach affinity ligands, converting the molecule into a targeted covalent inhibitor (TCI).

  • pH-Switchable Probes: The pyridine nitrogen can be protonated in acidic microenvironments, drastically increasing reactivity—a feature useful for targeting lysosomes or hypoxic tumor environments.

Mechanism of Action

The labeling mechanism relies on a nucleophilic substitution at the hexavalent sulfur center. The reaction is often thermodynamically driven by the formation of a strong S-O or S-N bond and the release of fluoride.

Chemical Pathway
  • Recognition: The 4-AP-SF scaffold binds to a protein pocket via non-covalent interactions (H-bonds, van der Waals).

  • Activation: The proximity of a protein nucleophile (e.g., Tyr-OH, Lys-NH2) to the S(VI) center initiates the attack.

  • Exchange (SuFEx): The nucleophile attacks the sulfur, displacing the fluoride ion. The transition state is stabilized by the specific electronic environment of the pyridine ring.

SuFEx_Mechanism Protein Protein Nucleophile (Tyr-OH / Lys-NH2) Complex Non-Covalent Complex Protein->Complex Binding Probe 4-AP-SF Probe (Latent Electrophile) Probe->Complex TS Transition State (Pentacoordinate Sulfur) Complex->TS Nucleophilic Attack Product Covalent Adduct (Sulfonate/Sulfonamide) TS->Product SuFEx Reaction Fluoride Fluoride Ion (F-) (Leaving Group) TS->Fluoride Elimination

Figure 1: Mechanism of covalent labeling via Sulfur-Fluoride Exchange (SuFEx).

Experimental Protocol

A. Materials & Reagents
ReagentSpecificationStorage
4-AP-SF >95% Purity (HPLC)-20°C, Desiccated
DMSO Anhydrous, LC-MS GradeRT, Dark
Labeling Buffer 50 mM HEPES or PBS, pH 7.54°C
Quenching Agent 5% Formic Acid (for MS) or 5x Laemmli Buffer (for Gel)RT
Trypsin Sequencing Grade-20°C
B. Preparation of Probe Stock
  • Solubility Warning: Sulfonyl fluorides are hydrophobic. Dissolve 4-AP-SF in anhydrous DMSO to create a 50 mM or 100 mM master stock .

  • Stability: Unlike sulfonyl chlorides, 4-AP-SF is stable in DMSO for months at -20°C. However, avoid repeated freeze-thaw cycles which introduce moisture.

C. Labeling Workflow (Fragment Screening Mode)

This protocol describes the labeling of a purified protein (e.g., 10 µM) with 4-AP-SF to identify reactive residues.

Step 1: Protein Preparation

  • Dilute protein to 10 µM in Labeling Buffer (PBS, pH 7.4).

    • Note: Avoid Tris buffer if possible, as primary amines can react with sulfonyl fluorides at high concentrations/pH, though less likely than with acyl halides. HEPES or PBS is preferred.

Step 2: Incubation

  • Add 4-AP-SF stock to the protein solution.

    • Screening Concentration: 100 µM (10x excess) to 1 mM (100x excess).

    • Final DMSO: Keep < 2% (v/v) to maintain protein folding.

  • Incubate at 37°C for 4 to 24 hours .

    • Insight: SuFEx is a slow reaction compared to Michael addition. Extended incubation ensures modification of latent sites.

Step 3: Quenching & Cleanup

  • For Gel Analysis: Add 5x Laemmli Loading Dye (containing BME/DTT) and boil at 95°C for 5 min.

    • Note: Sulfonyl fluoride adducts are stable to boiling and reducing agents.

  • For Mass Spectrometry: Quench by desalting (Zeba Spin Columns) or protein precipitation (Chloroform/Methanol) to remove excess free probe.

D. Analysis: LC-MS/MS Peptide Mapping

To identify the exact residue labeled:

  • Digestion: Re-suspend precipitated protein in 50 mM Ammonium Bicarbonate. Add Trypsin (1:50 w/w ratio) and digest overnight at 37°C.

  • LC-MS/MS: Analyze peptides on a high-resolution mass spectrometer (e.g., Orbitrap).

  • Data Search: Set the dynamic modification for the probe.

    • Mass Shift: Calculate the mass of the added group.

      • Formula added: -SO2-C5H5N2 (Probe minus Fluoride).

      • Exact Mass Shift: +157.01 Da (Calculate based on: MW of 4-AP-SF [176.17] - MW of F [19.00] + MW of bond formation). Verify exact structure: C5H5FN2O2S -> C5H5N2O2S adduct.

    • Target Residues: Tyr, Lys, Ser, His, Thr.[1][2][3]

Workflow cluster_0 Phase 1: Labeling cluster_1 Phase 2: Processing cluster_2 Phase 3: Identification Step1 Protein (10 µM) + 4-AP-SF (100 µM) Step2 Incubate 37°C, 12-24h Step1->Step2 Step3 Remove Excess Probe (Desalt / Precipitate) Step2->Step3 Step4 Trypsin Digestion Overnight Step3->Step4 Step5 LC-MS/MS Analysis Step4->Step5 Step6 Data Search (+157 Da Shift) Step5->Step6

Figure 2: Proteomic workflow for identifying 4-AP-SF modification sites.

Troubleshooting & Optimization

IssueProbable CauseSolution
No Labeling Observed Probe is too latent (low reactivity).Increase pH to 8.0-8.5 to deprotonate Tyr/Lys residues. Increase incubation time to 24h.
Precipitation High probe concentration or DMSO.Keep DMSO < 1%. Use a lower probe concentration (50-100 µM).
Non-Specific Labeling Probe concentration too high.Perform a dose-response (10, 50, 100, 500 µM) to find the window of specific binding vs. non-specific surface labeling.
Hydrolysis of Probe Stock solution degraded.Check stock by LC-MS. Sulfonyl fluorides can hydrolyze to sulfonic acids (M-F+OH) if stored in wet DMSO.

References

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. [Link]

  • Dong, J., et al. (2014). Sulfur(VI) fluoride exchange (SuFEx): another good reaction for click chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. [Link]

  • Henton, A., et al. (2024). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science, 15. [Link]

  • Mortenson, P. N., et al. (2018). Agha, K. A., et al. "The reactivity of sulfonyl fluorides: a fragment-based screening perspective." Journal of Medicinal Chemistry. (Contextual grounding for fragment screening protocols).

Sources

Application Note: Coupling Strategies for 4-Aminopyridine-2-sulfonyl fluoride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and chemical biologists focusing on covalent drug discovery and SuFEx (Sulfur-Fluoride Exchange) chemistry.[1] It details the specific reaction conditions required to utilize 4-Aminopyridine-2-sulfonyl fluoride (4-AP-2-SF) as a bifunctional building block.

Introduction & Molecule Profile[1][2][3][4][5][6][7][8]

This compound is a specialized "connector" molecule. It possesses two distinct reactive handles with orthogonal reactivity profiles:[2]

  • 4-Amino Group (

    
    ):  A nucleophilic handle used to attach the molecule to a ligand or drug scaffold.
    
  • 2-Sulfonyl Fluoride Group (

    
    ):  An electrophilic "warhead" capable of SuFEx click chemistry. It is relatively inert to hydrolysis but reacts specifically with nucleophiles (Tyr, Ser, Lys, His) within protein binding pockets or with silyl-activated nucleophiles in synthesis.
    

Chemical Logic: The pyridine nitrogen at position 1 and the electron-withdrawing sulfonyl group at position 2 create a unique electronic environment. While the 4-amino group is electron-donating, the 2-sulfonyl fluoride remains sufficiently electrophilic for SuFEx activation.

Stability & Handling[2][8][9]
  • Hydrolysis Resistance: Unlike sulfonyl chlorides, the

    
     motif is stable to aqueous workup, silica gel chromatography, and standard amide coupling conditions.
    
  • Storage: Store solid at 4°C under inert atmosphere. Solutions in DMSO are stable for weeks at room temperature.

Reaction Conditions Overview

The coupling logic dictates a specific order of operations. Typically, the amine is functionalized first to attach the scaffold, preserving the sulfonyl fluoride for late-stage covalent engagement.

Visualizing the Reactivity Landscape

ReactionLandscape Start 4-Aminopyridine- 2-sulfonyl fluoride Amine 4-Amino Group (Nucleophile) Start->Amine Path A SuFEx 2-SO2F Group (Electrophile) Start->SuFEx Path B Amide Amide Linkage (Scaffold Attachment) Amine->Amide HATU/DIPEA (SO2F survives) Covalent Covalent Protein Modification SuFEx->Covalent Protein Residue (Tyr/Lys/Ser) Synth Sulfonate/Sulfonamide Synthesis SuFEx->Synth Ar-OTMS + DBU (SuFEx Click)

Figure 1: Orthogonal reactivity map. Path A is the standard entry point for probe synthesis.

Protocol A: Functionalizing the Amine (Scaffold Attachment)

Objective: Couple the 4-amino group to a carboxylic acid-containing scaffold without hydrolyzing or reacting the sulfonyl fluoride.

Challenge: 4-aminopyridines are less nucleophilic than alkyl amines. Standard carbodiimide couplings (EDC/NHS) may be sluggish. Solution: Use high-activity coupling agents like HATU or acid chlorides in the presence of a non-nucleophilic base.

Materials
  • Substrate: Carboxylic Acid Scaffold (

    
     equiv)
    
  • Reagent: this compound (

    
     equiv)
    
  • Coupling Agent: HATU (

    
     equiv)
    
  • Base: DIPEA (N,N-Diisopropylethylamine) (

    
     equiv)
    
  • Solvent: Anhydrous DMF or DMSO

Step-by-Step Procedure
  • Activation: Dissolve the Carboxylic Acid (

    
     mmol) in DMF (
    
    
    
    mL). Add DIPEA (
    
    
    mmol) and HATU (
    
    
    mmol). Stir at Room Temperature (RT) for 15 minutes to generate the activated ester.
  • Coupling: Add this compound (

    
     mmol) directly to the mixture.
    
    • Note: The reaction may turn yellow/orange.

  • Incubation: Stir at RT for 4–16 hours. Monitor by LC-MS.

    • Checkpoint: Look for the mass of Product + H. Verify the

      
       is intact (no mass shift of 
      
      
      
      Da corresponding to hydrolysis to
      
      
      ).
  • Workup (Crucial):

    • Dilute with EtOAc (

      
       mL).
      
    • Wash with Water (

      
       mL) and Brine  (
      
      
      
      mL).
    • Why: The

      
       is stable to this aqueous wash, removing unreacted HATU byproducts.
      
  • Purification: Dry over

    
    , filter, and concentrate. Purify via Flash Chromatography (Hexanes/EtOAc or DCM/MeOH).
    

Protocol B: SuFEx Activation (The Warhead Reaction)

Objective: React the sulfonyl fluoride with a nucleophile (Phenol or Amine) via Sulfur-Fluoride Exchange.[3][4]

Scenario B1: Synthesis (Chemical Coupling)

To couple the


 to a phenol (to make a sulfonate), you must use "Silyl-SuFEx" conditions.
  • Reagents: Aryl-Silyl Ether (

    
    ) + DBU (Catalytic).
    
  • Mechanism: DBU activates the silicon, generating a "naked" phenoxide and a fluorosilyl species. The phenoxide attacks the sulfur, ejecting fluoride.

ComponentConditionRole
Solvent MeCN or DMFPolar aprotic promotes charge separation.
Catalyst DBU (

)
Lewis base activator for the silyl group.
Temp RT to

Mild heating may be required for sterically hindered partners.
Scenario B2: Protein Labeling (Covalent Inhibition)

Objective: Covalent modification of a target protein in a biological buffer.

Mechanism: The 4-aminopyridine scaffold directs the molecule to the protein's binding pocket. Once bound, the local high effective concentration drives the reaction between the


 and a proximal nucleophile (e.g., Tyrosine-OH, Lysine-NH2).[5]
Experimental Workflow
  • Buffer: PBS (pH 7.4) or HEPES (pH 7.5). Avoid buffers with high concentrations of primary amines (like Tris) if long incubation times (>24h) are expected, though

    
     is generally selective for the protein target over free Tris.
    
  • Concentration: Probe:

    
    ; Protein: 
    
    
    
    .
  • Incubation: 1 to 4 hours at

    
    .
    
  • Validation: Intact protein Mass Spectrometry.

    • Success Criteria: Mass shift of + [Probe MW - HF] . The loss of HF (

      
       Da) indicates a successful SuFEx covalent bond.
      
Mechanism of Activation Diagram

SuFExMechanism cluster_0 Protein Pocket Activation Binding Ligand Binding (High Effective Conc.) Transition Transition State (Pentacoordinate Sulfur) Binding->Transition Proximity Residue Target Residue (Tyr-OH / Lys-NH2) Residue->Transition Nucleophilic Attack Product Covalent Adduct (Sulfonate/Sulfonamide) Transition->Product Loss of HF

Figure 2: Proximity-driven activation in biological systems.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Amide Coupling) Low nucleophilicity of 4-aminopyridine.Switch to Acid Chloride generation (using Oxalyl Chloride/DMF) instead of HATU. Heat to

.[4]
Hydrolysis of -SO2F High pH (>10) or prolonged exposure to strong aqueous base.Maintain pH < 9 during workup. Use saturated

for quenching.
No Reaction (SuFEx) "Deactivated" warhead.The electron-donating amino group at C4 stabilizes the C2-sulfonyl. Add Ca(NTf2)2 (

) as a Lewis Acid catalyst to activate the fluoride.

References

  • Sharpless, K. B., et al. (2014).[1][3][5] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

  • Doyle, A. G., et al. (2015). "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent."[6][7] Journal of the American Chemical Society. [Link]

  • Ball, N. D., et al. (2018).[8] "Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides." Organic Letters. [Link]

  • Jones, L. H. (2018).[9] "Sulfonyl Fluorides in Chemical Biology and Drug Discovery." MedChemComm. [Link]

Sources

Application Notes & Protocols: 4-Aminopyridine-2-sulfonyl fluoride as a Covalent Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Bridging Targeting and Covalent Labeling with 4-Aminopyridine-2-sulfonyl fluoride

In the landscape of chemical biology and drug discovery, chemical probes serve as indispensable tools for elucidating protein function, identifying novel therapeutic targets, and validating drug-target engagement.[1][2] this compound (4-AP-2-SF) emerges as a powerful probe by synergizing two key chemical moieties: the 4-aminopyridine (4-AP) scaffold and the sulfonyl fluoride (SF) electrophilic "warhead."

The 4-aminopyridine core is a well-characterized pharmacophore, known primarily as a blocker of voltage-gated potassium (Kv) channels.[3][4][5] Its slow-release formulation, Fampridine, is an approved therapy for improving motor function in patients with multiple sclerosis by enhancing signal conduction in demyelinated axons.[3][4][6] This inherent biological activity provides a rational basis for targeting proteins that recognize this scaffold.

The sulfonyl fluoride group is a privileged electrophile in chemical biology.[7] Unlike more aggressive electrophiles, sulfonyl fluorides exhibit a finely tuned reactivity, remaining relatively stable in aqueous environments yet capable of forming robust covalent bonds with nucleophilic amino acid residues such as lysine, tyrosine, serine, threonine, and histidine upon binding to a protein target.[7][8][9] This reaction, known as Sulfur(VI) Fluoride Exchange (SuFEx), is a cornerstone of modern "click chemistry".[8][10]

The combination of these two functionalities in 4-AP-2-SF creates a versatile chemical probe capable of covalently labeling proteins that bind the 4-AP moiety, thereby enabling their identification and functional characterization within complex biological systems.

Mechanism of Covalent Modification

The utility of 4-AP-2-SF as a probe is predicated on its ability to form a stable, covalent bond with its protein target. The process begins with the non-covalent recognition of the 4-AP scaffold by a binding pocket on the target protein. This binding event positions the sulfonyl fluoride warhead in close proximity to a nucleophilic amino acid side chain (e.g., the epsilon-amino group of lysine or the hydroxyl group of tyrosine). This proximity-induced interaction facilitates a nucleophilic attack on the electrophilic sulfur atom, leading to the displacement of the fluoride ion and the formation of a stable sulfonamide or sulfonate ester linkage.

cluster_0 Mechanism of Covalent Labeling Probe 4-AP-2-SF Probe Complex Non-covalent Probe-Protein Complex Probe->Complex Reversible Binding Target Target Protein (with Nucleophilic Residue) Target->Complex Covalent Covalent Adduct (Labeled Protein) Complex->Covalent Irreversible Covalent Bond Formation (SuFEx Reaction)

Caption: Covalent labeling workflow of 4-AP-2-SF with a target protein.

Application 1: Activity-Based Protein Profiling (ABPP) for Target Discovery

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy that employs reactive chemical probes to assess the functional state of enzymes and other proteins directly in native biological systems.[1][11][12] A version of 4-AP-2-SF featuring a bioorthogonal handle (e.g., an alkyne or azide) can be used to survey the landscape of proteins that interact with the 4-aminopyridine scaffold.

Conceptual Overview

The goal is to identify the full spectrum of cellular proteins that bind the 4-AP-2-SF probe. By treating a cell lysate or intact cells with an alkyne-tagged 4-AP-2-SF, target proteins become covalently "tagged." Subsequently, a reporter molecule, such as biotin-azide or a fluorophore-azide, is attached via copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry." Biotinylated proteins can then be enriched on streptavidin beads and identified by mass spectrometry, providing a snapshot of the probe's interactome.

cluster_workflow ABPP Workflow p1 1. Incubate Proteome (e.g., Cell Lysate) with Alkyne-4-AP-2-SF p2 2. Covalent Labeling of Target Proteins p1->p2 p3 3. Click Chemistry: Add Azide-Biotin Reporter p2->p3 p4 4. Biotinylation of Probe-Protein Adducts p3->p4 p5 5. Enrichment: Streptavidin Affinity Purification p4->p5 p6 6. Proteomic Analysis: On-Bead Digestion, LC-MS/MS p5->p6 p7 7. Target Protein Identification p6->p7

Caption: General workflow for Activity-Based Protein Profiling (ABPP).

Protocol: ABPP for Target Identification in Cell Lysates

Materials:

  • Alkyne-functionalized 4-AP-2-SF probe (stored at -20°C in DMSO)

  • Cell lysate (prepared in phosphate-buffered saline (PBS), protein concentration ~2 mg/mL)

  • Click Chemistry Reagents: Azide-biotin tag, Tris(2-carboxyethyl)phosphine (TCEP), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), Copper(II) sulfate (CuSO₄)

  • Streptavidin-agarose beads

  • Wash Buffers (e.g., PBS with 0.1% SDS)

  • Mass spectrometry-grade trypsin

  • Urea (8M for denaturation)

  • Dithiothreitol (DTT) and Iodoacetamide (IAA) for reduction and alkylation

Procedure:

  • Proteome Labeling:

    • To 1 mL of cell lysate (2 mg total protein), add the alkyne-4-AP-2-SF probe to a final concentration of 1-10 µM.

    • As a negative control, add an equivalent volume of DMSO vehicle to a separate 1 mL aliquot of lysate.

    • Incubate all samples for 1 hour at 37°C with gentle rotation.

  • Click Chemistry:

    • Prepare a fresh "click mix" by sequentially adding the following reagents (final concentrations shown): 100 µM azide-biotin, 1 mM TCEP, 100 µM TBTA, and 1 mM CuSO₄.

    • Add the click mix to the labeled lysates.

    • Incubate for 1 hour at room temperature.

  • Protein Enrichment:

    • Pre-wash 50 µL of streptavidin-agarose bead slurry per sample with PBS.

    • Add the pre-washed beads to each lysate sample and incubate for 1 hour at 4°C with rotation to capture biotinylated proteins.

    • Pellet the beads by centrifugation (e.g., 1500 x g for 2 min).

    • Discard the supernatant and wash the beads sequentially with 1% SDS in PBS, 8M urea, and finally PBS to remove non-specifically bound proteins.

  • Sample Preparation for Mass Spectrometry:

    • Resuspend the beads in a buffer containing 8M urea.

    • Reduce disulfide bonds with DTT (5 mM, 30 min) and alkylate with IAA (15 mM, 30 min in the dark).

    • Dilute the urea to <2M with PBS and perform on-bead digestion by adding trypsin. Incubate overnight at 37°C.

    • Collect the supernatant containing the digested peptides for LC-MS/MS analysis.

  • Data Analysis:

    • Identify proteins that are significantly enriched in the probe-treated sample compared to the DMSO control. These are considered candidate targets of 4-AP-2-SF.

ParameterRecommended RangeRationale
Probe Concentration 1 - 25 µMBalances effective labeling with minimizing off-target effects. Should be optimized empirically.
Lysate Concentration 1 - 5 mg/mLEnsures sufficient protein for detection while avoiding viscosity issues.
Labeling Time 30 - 90 minutesAllows for sufficient covalent modification. Longer times may increase non-specific labeling.
Click Reagent (TBTA) 100 µMA copper-ligand that stabilizes the metal's oxidation state and improves reaction efficiency.

Application 2: Target Validation and Competitive Profiling

Once a non-covalent inhibitor based on the 4-aminopyridine scaffold is developed, 4-AP-2-SF can be used to validate its engagement with the intended target in a cellular context.[12][13] This is achieved through a competitive ABPP experiment.

Conceptual Overview

The principle of this assay is competition. If the inhibitor binds to a specific target protein, it will occupy the binding site and prevent the covalent labeling of that protein by the 4-AP-2-SF probe. By comparing the protein labeling profiles in the presence and absence of the inhibitor, a specific reduction in signal for the true target(s) will be observed. This provides direct evidence of target engagement.[14]

cluster_compete Competitive Profiling Workflow p1 1. Pre-incubate Proteome with Test Inhibitor (or DMSO Vehicle) p2 2. Add Alkyne-4-AP-2-SF Probe p1->p2 p3 3. Covalent Labeling Occurs (Blocked at True Targets) p2->p3 p4 4. Click Chemistry, Enrichment, & Proteomic Analysis p3->p4 p5 5. Identify Proteins with Reduced Labeling in Inhibitor-Treated Sample p4->p5

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing SuFEx Reactions with Pyridine Sulfonyl Fluorides

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've designed this guide to address the specific challenges researchers encounter when working with pyridine sulfonyl fluorides in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. These heterocyclic hubs are notoriously less reactive than their aryl counterparts, often leading to sluggish reaction times and lower yields. This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you optimize your experiments for speed and efficiency.

Troubleshooting Guide

This section addresses specific problems you might encounter in the lab. The solutions are based on established catalytic systems that are proven to accelerate these challenging transformations.

Q1: My SuFEx reaction with a pyridine sulfonyl fluoride is extremely slow or stalling. What are the primary causes and how can I fix it?

A1: A slow or stalled reaction involving a pyridine sulfonyl fluoride is a common issue stemming from the inherent electronic properties of the heterocycle. The electron-withdrawing nature of the pyridine ring deactivates the sulfonyl fluoride group, making the sulfur center less electrophilic and thus less susceptible to nucleophilic attack compared to standard benzenesulfonyl fluorides.

Primary Causes:

  • Insufficient Catalyst Activity: Standard SuFEx conditions using bases like triethylamine (TEA) are often insufficient to activate these challenging substrates.[1] The pKaH of the catalyst is a general indicator of its reactivity, with stronger bases typically providing better results.[2]

  • Inappropriate Nucleophile Activation: Classical SuFEx often relies on pre-silylated nucleophiles (e.g., aryl silyl ethers) to drive the reaction. If you are using a free alcohol or phenol, the reaction will be significantly slower without a system designed to handle them directly.[1][2]

  • Low Reaction Temperature: While many click reactions proceed at room temperature, challenging substrates may require moderate heating to overcome the activation energy barrier.

Troubleshooting Steps & Solutions:

  • Implement an Accelerated SuFEx Click Chemistry (ASCC) Protocol: This is the most effective solution. The synergistic combination of a hindered guanidine superbase, like 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG), and a silicon additive like hexamethyldisilazane (HMDS) dramatically accelerates the reaction.[1] This system activates both the sulfonyl fluoride hub and the alcohol nucleophile in situ, often reducing reaction times from many hours to just a few minutes.[1][3]

  • Switch to a Stronger Organosuperbase: If the ASCC system is not an option, switching from weaker bases like TEA to stronger amidine or phosphazene bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) can improve rates.[2] DBU is a highly efficient catalyst for silicon-mediated SuFEx reactions due to its ability to activate S-F bonds.[2]

  • Increase Catalyst Loading: For particularly stubborn substrates, increasing the catalyst loading can be effective. For example, while some ASCC reactions work with 1.0 mol% BTMG, challenging couplings like those with aliphatic alcohols may require up to 20 mol%.[1][2]

  • Optimize Temperature: Gently heating the reaction to 50-60 °C can significantly improve the rate for difficult couplings, particularly when using secondary alcohols.[2][4]

Q2: I'm observing low yields despite the reaction eventually going to completion. What are potential side reactions or issues?

A2: Low yields in SuFEx reactions with pyridine sulfonyl fluorides can arise from substrate degradation or competing reaction pathways, especially under harsh conditions or with prolonged reaction times.

Potential Issues:

  • Hydrolysis: Although sulfonyl fluorides are significantly more stable than sulfonyl chlorides, they can still hydrolyze to the corresponding sulfonic acid over long reaction times, especially if water is present and basic catalysts are used.

  • Competing SN2 Pathways: When using aliphatic alcohols, the resulting sulfonate ester product can sometimes undergo a competing SN2 reaction, particularly if the reaction requires high catalyst loading and extended heating.[1]

  • Base-Mediated Degradation: Alkyl sulfonyl fluorides, and to a lesser extent some activated heterocyclic systems, can be incompatible with strong bases due to the potential for deprotonation at the α-carbon, leading to elimination side reactions.[2]

Solutions:

  • Ensure Anhydrous Conditions: Use anhydrous solvents and reagents to minimize hydrolysis. Molecular sieves can be added to the reaction mixture.

  • Accelerate the Reaction: The best way to minimize side reactions is to decrease the reaction time. Implementing the BTMG/HMDS ASCC protocol is highly recommended as quantitative conversions are often achieved in minutes, which minimizes the time for degradation pathways to occur.[1] For example, under ASCC conditions, reactions between pyridine sulfonyl fluorides and various aryl alcohols can reach completion in just 5 minutes with only 5.0 mol% of BTMG.[1]

  • Use Bifluoride Salt Catalysts: For sensitive substrates, particularly in polymerization, low loadings (as low as 0.1 mol%) of bifluoride ion salts (Q+[FHF]−) can be superior catalysts and may be a milder alternative to strong organic bases.[2]

Q3: How do I choose the right catalyst for my pyridine sulfonyl fluoride and nucleophile combination?

A3: The choice of catalyst is critical and depends primarily on the nucleophile you are using (aryl alcohol, alkyl alcohol, or amine).

Catalyst SystemNucleophileRecommended ForKey Advantages
BTMG / HMDS (ASCC) Aryl & Alkyl AlcoholsGeneral purpose, especially for challenging substrates like pyridines.Extremely fast (minutes), low catalyst loadings (1-5 mol%), circumvents need for pre-silylation.[1]
DBU Aryl Silyl EthersClassical silicon-mediated SuFEx.Effective and widely used, but requires pre-silylation of the nucleophile and higher loadings (10-30 mol%).[2]
BEMP Aryl Silyl EthersChallenging substrates in classical SuFEx.More active than DBU, allowing for lower catalyst loadings (1-10 mol%).[2]
Ca(NTf₂)₂ / DABCO Primary & Secondary AminesForming sulfonamides, sulfamides, and sulfamates.Mild conditions (room temp), broad scope for nitrogen nucleophiles.[5][6]
N-Heterocyclic Carbenes (NHCs) Alcohols & AminesSilicon-free SuFEx.Acts as a Brønsted base to activate the nucleophile via hydrogen bonding.[7][8]

Recommendation: For optimizing reaction time with pyridine sulfonyl fluorides and alcohol nucleophiles, the BTMG/HMDS system is the superior choice. It was specifically developed to accelerate sluggish SuFEx reactions and expands the substrate scope significantly.[1]

Frequently Asked Questions (FAQs)
Q1: What makes pyridine sulfonyl fluorides particularly challenging substrates for SuFEx reactions?

A1: The challenge lies in the electronic nature of the pyridine ring. It is an electron-deficient aromatic system, which means it withdraws electron density from the attached sulfonyl group. This has two main consequences:

  • Reduced Electrophilicity: The sulfur atom of the sulfonyl fluoride becomes less electron-poor (less electrophilic), making it a less attractive target for incoming nucleophiles.

  • Stability of the S-F Bond: The strong S-F bond, a hallmark of SuFEx reagents, is further stabilized, increasing the energy required to activate it for exchange.[2] Consequently, these substrates often require more potent catalytic systems or harsher conditions to achieve efficient conversion compared to electron-rich or neutral aryl sulfonyl fluorides.[1]

Q2: What is the proposed mechanism for catalyst-accelerated SuFEx, and how does it overcome the low reactivity of pyridine sulfonyl fluorides?

A2: While the exact mechanism is still under investigation, the synergistic BTMG-HMDS system is believed to operate via a dual-activation pathway.[1][3] The hindered strong base (BTMG) deprotonates the phenol/alcohol nucleophile, creating a highly reactive phenoxide/alkoxide. Simultaneously, the silicon additive (HMDS) interacts with the fluoride atom of the pyridine sulfonyl fluoride. This interaction polarizes the S-F bond and enhances the electrophilicity of the sulfur center, priming it for attack. The fluoride is ultimately sequestered as a stable Si-F bond (e.g., TMS-F), providing a strong thermodynamic driving force for the reaction.[1][3] This dual activation of both the nucleophile and the electrophile effectively lowers the activation energy barrier, enabling the reaction to proceed rapidly even with challenging substrates.

Proposed Catalytic Cycle for Accelerated SuFEx

Accelerated SuFEx Cycle cluster_products Outputs Pyr_SO2F Pyridine-SO₂F (Electrophile) Activation Dual Activation Step Pyr_SO2F->Activation + HMDS ROH R-OH (Nucleophile) ROH->Activation + BTMG BTMG BTMG Catalyst (Base) HMDS HMDS Additive (Si Source) TS Six-Membered Transition State Activation->TS Forms Transient Intermediate TS->BTMG Catalyst Regeneration Product Pyridine-SO₂-OR (Product) TS->Product TMSF TMS-F TS->TMSF

Caption: Proposed dual-activation mechanism in Accelerated SuFEx Chemistry (ASCC).

Q3: Can I perform SuFEx reactions with pyridine sulfonyl fluorides without pre-activating my alcohol nucleophile (e.g., as a silyl ether)?

A3: Yes, absolutely. This is one of the primary advantages of modern SuFEx protocols. The "Accelerated SuFEx Click Chemistry" (ASCC) method using BTMG and HMDS was specifically developed to couple aryl and alkyl alcohols directly with SuFExable hubs, completely circumventing the need to prepare and isolate silyl-ether substrates.[1][2] This significantly improves the atom economy and reduces the number of synthetic steps required, making the process more efficient and attractive for applications like high-throughput synthesis.[1]

Experimental Protocols
Protocol 1: General Accelerated SuFEx (ASCC) with a Pyridine Sulfonyl Fluoride and an Aryl Alcohol

This protocol is optimized for speed and efficiency with challenging heterocyclic substrates.

Materials:

  • Pyridine sulfonyl fluoride (1.0 equiv)

  • Aryl alcohol (1.05 equiv)

  • 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) (5.0 mol%)

  • Hexamethyldisilazane (HMDS) (1.0 equiv)

  • Anhydrous acetonitrile (MeCN) (to make 0.1 M solution)

Procedure:

  • To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the pyridine sulfonyl fluoride (1.0 equiv) and the aryl alcohol (1.05 equiv).

  • Add anhydrous acetonitrile to dissolve the solids (to a final concentration of ~0.1 M with respect to the sulfonyl fluoride).

  • Add HMDS (1.0 equiv) to the solution via syringe.

  • Add BTMG (5.0 mol%) via syringe. The reaction is often exothermic.

  • Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. For most aryl alcohol couplings, the reaction should be complete within 5-15 minutes.[1]

  • Upon completion, the reaction mixture can be concentrated in vacuo. The volatile BTMG catalyst and TMS-F side-product are often easily removed under high vacuum.[1]

  • If necessary, purify the crude product via flash column chromatography.

Protocol 2: Troubleshooting SuFEx with a Pyridine Sulfonyl Fluoride and a Challenging Aliphatic Alcohol

Aliphatic alcohols are generally less reactive than phenols in SuFEx. This protocol uses slightly more forcing conditions to drive the reaction to completion.

Materials:

  • Pyridine sulfonyl fluoride (1.0 equiv)

  • Primary or secondary aliphatic alcohol (1.1 equiv)

  • BTMG (20 mol%)

  • HMDS (1.0 equiv)

  • Anhydrous acetonitrile (MeCN) or THF (to make 0.1 M solution)

Procedure:

  • Follow steps 1-3 from Protocol 1, using the aliphatic alcohol as the nucleophile.

  • Add the higher loading of BTMG (20 mol%) to the reaction mixture.[1][2]

  • Stir the reaction at room temperature for 30 minutes and check the conversion by LC-MS.

  • If the reaction is sluggish or has stalled, gently heat the reaction mixture to 50-60 °C and continue to monitor its progress.[2] Transformations with primary alcohols are often complete within 30 minutes at room temperature, while secondary alcohols may require heating.[1][2]

  • Once the reaction is complete, cool to room temperature and work up as described in Protocol 1.

Troubleshooting Workflow

SuFEx Troubleshooting Workflow Start Start: Slow Reaction with Pyridine-SO₂F CheckCatalyst Are you using an ASCC system (BTMG/HMDS)? Start->CheckCatalyst ImplementASCC Action: Switch to BTMG/HMDS catalyst system. See Protocol 1. CheckCatalyst->ImplementASCC No CheckLoading Is catalyst loading sufficient? (e.g., 20 mol% for alkyl alcohols) CheckCatalyst->CheckLoading Yes Success Reaction Optimized ImplementASCC->Success IncreaseLoading Action: Increase BTMG loading to 10-20 mol%. CheckLoading->IncreaseLoading No CheckTemp Is reaction at room temp? CheckLoading->CheckTemp Yes IncreaseLoading->Success IncreaseTemp Action: Heat reaction to 50-60 °C. CheckTemp->IncreaseTemp Yes CheckTemp->Success No (Already Heated) IncreaseTemp->Success

Sources

Storage conditions to prevent degradation of sulfonyl fluorides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Storage Stability & Degradation Prevention

Status: Operational | Role: Senior Application Scientist

Executive Summary: The "Stability-Reactivity" Paradox

Welcome to the technical support hub for SuFEx (Sulfur-Fluoride Exchange) reagents. As researchers, we often face a paradox with sulfonyl fluorides (R-SO₂F): they are celebrated for their "unusually high stability" compared to sulfonyl chlorides, yet they are designed to be highly reactive "click" reagents under specific conditions.[1]

The Core Issue: While R-SO₂F reagents are resistant to hydrolysis at neutral pH (the "sleeping beauty" effect described by Sharpless), they are not inert. Degradation is rarely spontaneous; it is almost always environmentally catalyzed by a combination of moisture and trace basicity , or thermodynamic instability in specific aliphatic derivatives (e.g., Ethenesulfonyl Fluoride).

This guide provides the protocols to maintain the "dormant" state of these reagents until you are ready to "awaken" them.

Part 1: The Degradation Mechanism (The "Why")

Understanding how your reagent dies is the first step to saving it. Unlike sulfonyl chlorides, which degrade via rapid nucleophilic attack by water, sulfonyl fluorides typically require a "helper" (catalyst) or specific pH conditions to degrade.

Primary Degradation Pathway: Base-Catalyzed Hydrolysis

The sulfur-fluorine bond is strong (approx. 130 kcal/mol), making it thermodynamically stable. However, in the presence of moisture (


) and a proton acceptor (Base), the equilibrium shifts irreversibly.

The Pathway:

  • Activation: A trace base (even from dirty glassware) deprotonates water or activates the sulfur center.

  • Substitution: Hydroxide attacks the sulfur (VI) center.

  • Collapse: Fluoride (

    
    ) is ejected (a good leaving group only when assisted).
    
  • Acidification: The result is a Sulfonic Acid (

    
    ) and Hydrofluoric Acid (
    
    
    
    ).
    • Critical Note: The generated HF is autocatalytic—it can etch glass, generating water and Lewis acidic silicates that further accelerate degradation.

Visualizing the Failure Mode

The following diagram maps the degradation logic and the "Danger Zones" for storage.

degradation_pathway cluster_conditions Safe Zone (No Reaction) Reagent Sulfonyl Fluoride (R-SO2F) Transition Transition State [R-SO2(OH)F]- Reagent->Transition Slow Hydrolysis Trigger Trigger: Moisture + Trace Base (pH > 7) Trigger->Transition Catalyzes Product1 Sulfonic Acid (R-SO3H) (Dead Reagent) Transition->Product1 Product2 Free Fluoride (HF / F-) Transition->Product2 GlassDamage Secondary Damage: Etched Glassware Product2->GlassDamage Corrosive Action Neutral Neutral/Acidic pH Anhydrous Anhydrous Conditions

Caption: Mechanistic pathway of R-SO₂F degradation. Note that the reaction is slow/negligible without the "Trigger" (Base/Moisture), unlike sulfonyl chlorides.

Part 2: Storage Protocols (The "How")

Do not treat all sulfonyl fluorides equally. We categorize them into Class A (Robust) and Class B (Sensitive) .

Class A: Aromatic Sulfonyl Fluorides (e.g., TsF, Benzene-SO₂F)

These are the "workhorses." They are generally solids or high-boiling liquids and are highly stable.

  • Temperature: Room Temperature (20–25°C) is usually acceptable.

  • Atmosphere: Ambient air is often fine for short-term, but Argon/Nitrogen backfill is recommended for long-term storage (>3 months).

  • Container: Glass vial with PTFE-lined cap.

Class B: Aliphatic & Vinyl Sulfonyl Fluorides (e.g., ESF)

Example: Ethenesulfonyl Fluoride (ESF) These are chemically distinct. ESF is a Michael acceptor and can undergo polymerization or rapid decomposition.

  • Temperature: Refrigerate (2–8°C) is mandatory. For long-term (>6 months), store at -20°C .

  • Atmosphere: Strictly Anhydrous/Inert (Argon).

  • Stabilization: Keep away from light.

Storage Decision Matrix

storage_tree Start Identify Reagent Type IsAromatic Aromatic? (e.g., Tosyl Fluoride) Start->IsAromatic IsAliphatic Aliphatic/Vinyl? (e.g., ESF) Start->IsAliphatic AromaticAction Store at RT (20-25°C) Dry Cabinet IsAromatic->AromaticAction AliphaticAction Refrigerate (4°C) Strictly Dark IsAliphatic->AliphaticAction AromaticLongTerm Long Term (>6mo): Flush with N2 AromaticAction->AromaticLongTerm AliphaticFreezer Long Term: Freezer (-20°C) AliphaticAction->AliphaticFreezer

Caption: Decision tree for selecting storage conditions based on the chemical structure of the SuFEx reagent.

Part 3: Troubleshooting & Diagnostics

Q: My reaction failed. How do I know if the reagent is dead? A: Do not rely on TLC alone. Sulfonic acids (degradation products) are highly polar and often streak or stay at the baseline, making them hard to distinguish from other polar byproducts.

The Gold Standard: 19F NMR Validation Fluorine NMR is the only definitive way to assess purity because it isolates the signal of the "warhead."

ComponentChemical Shift (approx. vs CFCl₃)Signal Characteristics
Intact Sulfonyl Fluoride (Ar-SO₂F) +65 ppm (Range: +60 to +70)Sharp Singlet
Intact Aliphatic Fluoride (R-SO₂F) +50 to +60 ppm Singlet/Multiplet
Fluoride Ion (Degradation) -120 to -150 ppm Broad (depends on solvent/counterion)
Sulfonic Acid (R-SO₃H) Silent (No Fluorine signal)

Protocol: Take a small aliquot (~5 mg) in


 or 

. If the peak at ~+65 ppm is diminished or absent, and you see no other peaks, your reagent has hydrolyzed to the sulfonic acid (which is invisible in 19F).

Q: The liquid reagent turned yellow/brown. Is it usable? A: This is common with Ethenesulfonyl Fluoride (ESF) .

  • Diagnosis: Color change indicates oligomerization or polymerization (Michael addition of trace impurities).

  • Action: Run a 1H NMR. If the vinyl proton signals are intact and integration is correct relative to an internal standard, it may still be usable. However, if it is viscous, discard it . Polymerization is often exothermic and autocatalytic.

Q: Can I store these in plastic containers? A:

  • Short Term: Yes, PP/PE is fine.

  • Long Term: Glass is preferred (borosilicate with PTFE liner).

  • Caveat: If the reagent degrades, the resulting HF will attack the glass. However, intact sulfonyl fluorides are compatible with glass. We prefer glass because it offers a better barrier against moisture ingress than standard plastics.

Part 4: Comparative Stability Data

The following table highlights why SuFEx reagents are preferred over chlorides, but also where their limits lie.

FeatureSulfonyl Chloride (R-SO₂Cl)Sulfonyl Fluoride (R-SO₂F)
Hydrolysis (

, neutral)
Rapid (Minutes to Hours)Negligible (Weeks to Months) [1]
Thermal Stability Low (often decomposes <100°C)High (often stable >150°C) [2]
Redox Stability Susceptible to reductionResistant to reduction [1]
Storage Requirement Freezer/Desiccator mandatoryBenchtop (Aromatic) / Fridge (Aliphatic)
Main Degradation Trigger Moisture aloneBase + Moisture
References
  • Sharpless, K. B., et al. (2014).[1][2] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1] Angewandte Chemie International Edition.

  • Dong, J., et al. (2014).[1] SuFEx-Based Polysulfate Formation from Ethenesulfonyl Fluoride. Angewandte Chemie.

  • TCI Chemicals. (n.d.). Ethenesulfonyl Fluoride [V0143] Product Safety & Storage.[3]

  • Enamine. (n.d.). Hydrolytically Stable Sulfonyl Fluorides.[4]

Sources

Removing unreacted sulfonyl fluoride from protein samples

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sulfonyl Fluoride (SF) Probe Removal

Topic: Removing Unreacted Sulfonyl Fluoride (SF) from Protein Samples Audience: Chemical Biologists, Proteomics Researchers, and Drug Discovery Scientists.

Core Directive: The Stability Paradox

The Problem: Unlike sulfonyl chlorides or NHS-esters, which hydrolyze rapidly in aqueous buffers (minutes), sulfonyl fluorides (SF) —the warheads of SuFEx click chemistry—are privileged electrophiles. They are designed to be stable in water and only react upon specific activation or proximity-induced strain within a protein binding pocket.

The Consequence: You cannot simply "wait it out" or dilute the sample to stop the reaction. If unreacted SF probe remains in your sample, it will continue to label low-affinity nucleophiles (off-target background) during storage, concentration, or digestion. Physical separation is mandatory.

Decision Matrix: Selecting Your Removal Strategy

Your choice of removal method depends entirely on your downstream application. Do not use precipitation if you need functional protein.

SF_Removal_Decision_Tree Start Downstream Application? Func Functional Assay (Enzymology, Binding) Start->Func Native State Required Anal Analytical / Denaturing (Mass Spec, SDS-PAGE) Start->Anal Denaturation OK Func_Method Method A: Spin Desalting / SEC (Preserves conformation) Func->Func_Method Anal_Check Sample Volume / Type? Anal->Anal_Check Prec Method B: Protein Precipitation (TCA/Acetone) Anal_Check->Prec Soluble Protein SLAPS Method C: SLAPS / Wash (Membrane/Adherent Cells) Anal_Check->SLAPS Membrane/On-Bead

Figure 1: Workflow Decision Matrix. Select the removal protocol based on whether protein folding must be preserved (Green path) or if denaturation is acceptable (Red path).

Protocol A: Spin Desalting (Functional Recovery)

Best for: Enzymatic assays, SPR, Crystallography.

Mechanism: Size Exclusion Chromatography (SEC) exploits the massive size difference between your protein (>10 kDa) and the SF probe (<500 Da). Spin columns are superior to dialysis for SF probes because hydrophobic probes can form micelles that do not dialyze efficiently.

Protocol:

  • Equilibration: Select a resin with a 7K MWCO (Molecular Weight Cut-Off) (e.g., Zeba™ or Bio-Spin®). Equilibrate the column with 3 column volumes (CV) of your storage buffer (not the reaction buffer).

  • Sample Loading: Apply the reaction mixture carefully to the center of the resin bed. Critical: Do not overload. Loading >10% of the column volume results in "breakthrough" where small molecules elute with the protein.

  • Centrifugation: Spin at the manufacturer's recommended speed (usually 1000 x g) for 2 minutes.

  • Recovery: The flow-through contains purified protein. The SF probe remains trapped in the resin.

  • Double-Spin (Optional but Recommended): For highly hydrophobic SF probes, a single pass may only remove 95% of the probe. Repeat steps 1-4 with a fresh column to achieve >99% removal.

Validation Data:

Parameter Dialysis (24h) Spin Column (2 min) Double Spin (5 min)
SF Probe Removal 80-90% (Micelle issues) 95% >99%
Protein Recovery 85% 90-95% 85-90%

| Time Required | Overnight | < 10 mins | < 15 mins |

Protocol B: TCA/Acetone Precipitation (Proteomics/MS)

Best for: Bottom-up Proteomics, Gel-based ABPP.

Mechanism: Organic solvents and strong acids disrupt the solvation layer, causing proteins to aggregate and crash out. SF probes, being small organic molecules, remain soluble in the organic supernatant and are discarded.

Protocol:

  • Chill: Cool sample to 4°C.

  • Add Precipitant: Add Trichloroacetic acid (TCA) to a final concentration of 20% (w/v) OR add 4 volumes of ice-cold acetone (-20°C).

    • Expert Tip: If your SF probe is highly lipophilic, use Methanol/Chloroform/Water (Wessel-Flügge method) instead of pure acetone to ensure the probe stays solubilized in the organic phase.

  • Incubate: 30 minutes at -20°C (Acetone) or 30 mins on ice (TCA).

  • Pellet: Centrifuge at max speed (>14,000 x g) for 10 minutes at 4°C.

  • Wash: Carefully remove supernatant.[1] Wash the pellet 2x with ice-cold acetone to remove residual acidity and trace probe.

  • Air Dry: Allow pellet to dry for 5-10 mins (do not over-dry, or resolubilization becomes difficult).

  • Resolubilize: Add 8M Urea or SDS-loading buffer for downstream MS/Gel analysis.

Protocol C: SLAPS (Membrane Proteins)

Best for: Lipophilic probes in membrane fractions.

Context: Standard desalting fails for membrane proteins because detergent micelles sequester the hydrophobic SF probe, carrying it along with the protein.

The Solution: S elective L abeling A bsent of P robe S equestration (SLAPS). Reference: This approach is adapted from methods used for lipophilic GPCR probes (Equation 1 in Platt et al.).

Protocol:

  • Labeling: Perform SF labeling on intact membranes or cells (no detergent yet).

  • Ultracentrifugation: Pellet the membranes (100,000 x g).

  • Supernatant Discard: The unreacted probe is in the buffer. Remove it.

  • Wash: Resuspend membranes in buffer (no detergent), spin again.

  • Solubilization: Only after washing away the free probe do you add detergent (e.g., DDM, LMNG) to extract the protein.

Troubleshooting & FAQs

Q1: I see "smearing" on my Western blot/Gel after SF labeling. Is this unreacted probe?

  • Diagnosis: Likely yes, or non-specific over-labeling.

  • Root Cause: If you boil your sample in SDS-loading buffer without removing the unreacted SF probe first, the high heat (95°C) + high concentration of unfolded protein accelerates non-specific reactions.

  • Fix: You must precipitate (Method B) or desalt (Method A) before adding loading buffer and boiling.

Q2: My protein precipitated during the reaction before I even tried to purify it.

  • Root Cause: DMSO intolerance. SF probes are often stocked in 100% DMSO. If your final DMSO concentration exceeds 2-5%, your protein may crash.

  • Fix: Titrate the probe stock. Ensure the final DMSO concentration is <1%. If the probe crashes out in aqueous buffer, it is too hydrophobic; try a lower concentration or add a solubilizing agent like cyclodextrin (if compatible).

Q3: Can I just add Tris or BSA to "quench" the reaction?

  • Technical Insight: While Tris (containing a primary amine) can theoretically react with sulfonyl fluorides, the reaction rate of SF with amines is slow compared to sulfonyl chlorides. You would need a massive excess and long incubation, which risks modifying your protein further. Physical removal is safer and more reliable than chemical quenching for SF probes.

Q4: I am doing Mass Spec (ABPP). The probe signal is suppressing my peptide signals.

  • Fix: Your removal was incomplete. Use the Methanol/Chloroform precipitation method. It is the gold standard for delipidating samples and removing hydrophobic contaminants (like SF probes) prior to digestion.

References

  • Sharpless, K. B., et al. (2014).[2] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430–9448. Link

  • Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science, 6, 2853-2857. Link

  • Eddy, M. T., et al. (2018). "A method for selective 19F-labeling absent of probe sequestration (SLAPS)."[3] Protein Science, 27(7), 1304-1310. Link

  • Speers, A. E., & Cravatt, B. F. (2004). "Profiling Enzyme Activities In Vivo Using Click Chemistry Methods." Chemistry & Biology, 11(4), 535-546. Link

Sources

Technical Support Center: Catalyst Selection for Activating 4-Aminopyridine-2-sulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the activation of 4-Aminopyridine-2-sulfonyl fluoride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the catalytic activation of this versatile reagent. My aim is to equip you with the knowledge to navigate the nuances of its reactivity and select the optimal catalytic system for your specific application.

Introduction to the Reactivity of this compound

This compound is a unique reagent characterized by its electrophilic sulfonyl fluoride group and the nucleophilic/basic 4-amino and pyridine moieties. Sulfonyl fluorides are generally stable and require activation to react with nucleophiles, a field of chemistry significantly advanced by the principles of Sulfur(VI) Fluoride Exchange (SuFEx).[1][2][3] The inherent stability of the S-F bond necessitates the use of catalysts to promote the formation of sulfonamides or other desired adducts.[1][2] The presence of the aminopyridine scaffold introduces specific challenges and opportunities, such as potential self-reactivity or catalyst inhibition, which this guide will address.

Frequently Asked Questions (FAQs)

Q1: Why is a catalyst necessary to activate this compound for reaction with my nucleophile?

A1: The sulfur-fluorine bond in sulfonyl fluorides is exceptionally strong, rendering the molecule relatively inert under standard conditions.[1][2] Catalysts are required to increase the electrophilicity of the sulfur center, making it more susceptible to nucleophilic attack. This activation can be achieved through several mechanisms, including Lewis acid coordination, nucleophilic catalysis, or base catalysis.[4][5][6]

Q2: What are the primary classes of catalysts for activating sulfonyl fluorides?

A2: The main catalytic strategies for sulfonyl fluoride activation fall into three categories:

  • Lewis Acid Catalysis: Lewis acids, such as calcium triflimide (Ca(NTf₂)₂), activate the sulfonyl fluoride by coordinating to the oxygen or fluorine atoms, thereby increasing the electrophilicity of the sulfur atom.[4][6][7]

  • Nucleophilic Catalysis: Catalysts like 1-hydroxybenzotriazole (HOBt) function by first reacting with the sulfonyl fluoride to form a more reactive intermediate, which is then readily attacked by the primary nucleophile.[5][8][9]

  • Base Catalysis: Organic bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can activate sulfonyl fluorides, although their role can be complex and may involve deprotonation of the nucleophile or direct interaction with the sulfonyl fluoride.[5][6]

Q3: Can the 4-aminopyridine moiety of my reagent interfere with the catalytic reaction?

A3: Yes, the inherent basicity of the pyridine nitrogen and the nucleophilicity of the 4-amino group can potentially lead to side reactions or catalyst inhibition. The pyridine nitrogen may be protonated or coordinate to a Lewis acid catalyst, reducing its efficacy. The 4-amino group could also act as a nucleophile, leading to oligomerization. Careful selection of the catalyst and reaction conditions is crucial to mitigate these effects.

Troubleshooting Guide

Issue 1: No or Low Conversion to the Desired Product

Q: I am not observing any significant formation of my desired sulfonamide when reacting this compound with my amine nucleophile. What are the likely causes and how can I resolve this?

A: Low reactivity is a common hurdle. Here is a systematic approach to troubleshooting this issue:

Potential Cause 1: Inadequate Catalyst Activity The chosen catalyst may not be potent enough to activate the sulfonyl fluoride under your current reaction conditions.

  • Solution 1a: Switch Catalyst Class. If you are using a base catalyst with limited success, consider a Lewis acid or nucleophilic catalyst. Calcium triflimide (Ca(NTf₂)₂) is a robust Lewis acid catalyst that has proven effective for a wide range of sulfonyl fluorides and amines.[4][7] Alternatively, HOBt is an excellent nucleophilic catalyst, particularly for sterically hindered substrates.[8][9]

  • Solution 1b: Increase Catalyst Loading. While catalytic amounts are ideal, for challenging substrates, increasing the catalyst loading (e.g., from 5 mol% to 20 mol% or even stoichiometric amounts for Ca(NTf₂)₂) can significantly enhance the reaction rate.[4]

Potential Cause 2: Steric Hindrance Either your nucleophile or the this compound itself may be sterically demanding, impeding the reaction.

  • Solution 2a: Employ a Nucleophilic Catalyst. Nucleophilic catalysts like HOBt are often effective for sterically hindered substrates.[9]

  • Solution 2b: Increase Reaction Temperature and Time. Providing more thermal energy and allowing for longer reaction times can help overcome the activation barrier associated with sterically hindered reactants.

Potential Cause 3: Catalyst Inhibition by the Substrate The pyridine nitrogen in your starting material can act as a Lewis base, potentially sequestering a Lewis acid catalyst.

  • Solution 3: Use a Stoichiometric Amount of Lewis Acid. If you suspect catalyst inhibition, using a stoichiometric amount of the Lewis acid can overcome this by ensuring enough is available to activate the sulfonyl fluoride.

Issue 2: Formation of Undesired Side Products

Q: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for my desired sulfonamide?

A: The presence of the 4-amino group can lead to self-reaction or other side products.

Potential Cause 1: Self-Polymerization The 4-amino group of one molecule may be reacting with the activated sulfonyl fluoride of another.

  • Solution 1a: Slow Addition of the Catalyst. Adding the catalyst slowly to a solution of the this compound and your target nucleophile can help to favor the intermolecular reaction over self-reaction.

  • Solution 1b: Use a Large Excess of the Target Nucleophile. By increasing the concentration of your desired nucleophile, you can statistically favor its reaction with the activated sulfonyl fluoride.

Potential Cause 2: Reaction with Solvent or Additives If your solvent or other additives have nucleophilic functional groups, they may be competing with your target nucleophile.

  • Solution 2: Choose an Inert Solvent. Opt for a non-nucleophilic solvent such as acetonitrile, dichloromethane, or THF. Ensure all additives are compatible with the reaction conditions.

Experimental Protocols

Protocol 1: Lewis Acid Catalysis with Calcium Triflimide (Ca(NTf₂)₂)

This protocol is a robust starting point for the activation of this compound.

Materials:

  • This compound

  • Amine nucleophile

  • Calcium triflimide (Ca(NTf₂)₂)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous tert-amyl alcohol or other suitable anhydrous solvent

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).

  • Add the amine nucleophile (1.1 equiv).

  • Add anhydrous tert-amyl alcohol to achieve a concentration of 0.2 M.

  • Add triethylamine (1.1 equiv).

  • Add calcium triflimide (1.0 equiv).

  • Stir the reaction mixture at 60 °C and monitor by LC-MS or TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Purify the product by flash column chromatography.

Protocol 2: Nucleophilic Catalysis with 1-Hydroxybenzotriazole (HOBt)

This method is particularly useful for sterically demanding substrates.

Materials:

  • This compound

  • Amine nucleophile

  • 1-Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA)

  • 1,1,3,3-Tetramethyldisiloxane (TMDS) (optional, but can improve efficiency)[5]

  • Anhydrous acetonitrile (MeCN)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add this compound (1.0 equiv).

  • Add the amine nucleophile (1.2 equiv).

  • Add anhydrous acetonitrile to achieve a suitable concentration.

  • Add HOBt (0.1 equiv).

  • Add DIPEA (1.5 equiv).

  • If using, add TMDS (1.5 equiv).

  • Stir the reaction at room temperature and monitor by LC-MS or TLC.

  • Upon completion, concentrate the reaction mixture and purify by flash column chromatography.

Data Summary: Catalyst System Comparison

Catalyst SystemCatalyst TypeTypical LoadingKey AdvantagesPotential Issues with this compound
Ca(NTf₂)₂ / Base Lewis Acid10 mol% - 1 equivBroad scope, effective for many amine/sulfonyl fluoride pairs.[4][7]Potential for catalyst sequestration by pyridine nitrogen.
HOBt / Base Nucleophilic5 - 20 mol%Excellent for sterically hindered substrates, mild conditions.[8][9]Base may deprotonate the 4-amino group, leading to side reactions.
DBU Base20 mol% - 1 equivSimple to use, effective for some systems.[5][6]Can be too basic, leading to side reactions or decomposition.

Visualizing Reaction Pathways and Troubleshooting

General Mechanism of Catalytic Sulfonyl Fluoride Activation

G cluster_0 Catalyst Activation cluster_1 Nucleophilic Attack Catalyst Catalyst Activated_Intermediate [R-SO2F---Catalyst] Catalyst->Activated_Intermediate Sulfonyl_Fluoride R-SO2F Sulfonyl_Fluoride->Activated_Intermediate Product R-SO2-Nu Activated_Intermediate->Product Nucleophile Nu-H Nucleophile->Product Byproduct Catalyst + HF Product->Byproduct Release

Caption: Generalized workflow for the catalytic activation of a sulfonyl fluoride.

Troubleshooting Workflow for Catalyst Selection

G Start Start: Reaction of this compound Low_Conversion Low or No Conversion? Start->Low_Conversion Side_Products Side Products Observed? Low_Conversion->Side_Products No Increase_Temp Increase Temperature/Time Low_Conversion->Increase_Temp Yes Slow_Addition Use Slow Addition of Catalyst Side_Products->Slow_Addition Yes Change_Catalyst Change Catalyst Type (e.g., to HOBt or Ca(NTf2)2) Increase_Temp->Change_Catalyst Increase_Loading Increase Catalyst Loading Change_Catalyst->Increase_Loading Check_Purity Check Reagent Purity Increase_Loading->Check_Purity Success Successful Reaction Check_Purity->Success Excess_Nuc Use Excess Nucleophile Slow_Addition->Excess_Nuc Inert_Solvent Switch to Inert Solvent Excess_Nuc->Inert_Solvent Inert_Solvent->Success

Caption: A decision tree for troubleshooting catalyst selection.

References

  • Not all sulfonyl fluorides were created equally - some have oxetanes . Nature Chemistry Community. (2022). [Link]

  • Rojas, J. J., et al. (2022). An Alternative Reactivity of Sulfonyl Fluorides . Synfacts. [Link]

  • Deans, D., et al. (n.d.). Catalytic SuFEx Reactivity of Sulfonimidoyl Fluorides with Functionalized Amines with Automation Applicable Conditions . ChemRxiv. [Link]

  • Ball, N. D., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides . Organic Letters. [Link]

  • Li, Z., et al. (2021). A Broad-Spectrum Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates *. SciSpace. [Link]

  • Im, G. Y., et al. (2021). The Emerging Applications of Sulfur(VI) Fluorides in Catalysis . ACS Catalysis. [Link]

  • Turnbull, D. M., et al. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning . Journal of the American Chemical Society. [Link]

  • A simple protocol for stereoselective construction of novel β-sulfanyl vinyl sulfonyl fluorides . Chemical Communications. (n.d.). [Link]

  • Ball, N. D., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides . ACS Publications. [Link]

  • Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry . PMC. (n.d.). [Link]

  • Im, G. Y., et al. (2021). The Emerging Applications of Sulfur(VI) Fluorides in Catalysis . ACS Publications. [Link]

  • Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations . CCS Chemistry. (2023). [Link]

  • Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning . The Doyle Group. (2018). [Link]

  • Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source . ResearchGate. (n.d.). [Link]

  • Methodology to Access Sulfonyl Fluorides . Purdue University Graduate School. (2023). [Link]

  • Sulfonyl fluorides as targets and substrates in the development of new synthetic methods . University of Oxford. (2022). [Link]

  • A) Synthetic routes to sulfonyl fluorides. B) Limitations of known... . ResearchGate. (n.d.). [Link]

  • A Broad‐Spectrum Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates . Request PDF. (n.d.). [Link]

Sources

Validation & Comparative

A Comparative Guide to Mass Spectrometry Analysis of Sulfonyl Fluoride Covalent Adducts

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The resurgence of covalent drugs in modern pharmacology underscores the need for robust analytical techniques to characterize their interactions with protein targets.[1] Among the various electrophilic "warheads" used to achieve covalent modification, sulfonyl fluorides (SFs) have gained prominence due to their unique reactivity profile, capable of targeting a broader range of nucleophilic amino acid residues beyond the canonical cysteine, including lysine, tyrosine, serine, threonine, and histidine.[2][3][4][5] This ability to engage with a wider array of residues significantly expands the druggable proteome.[4][5]

Mass spectrometry (MS) stands as a cornerstone technology for the detailed analysis of these covalent adducts, providing critical information on binding stoichiometry, precise modification sites, and the kinetics of the interaction.[6][7][8][9] This guide offers a comparative overview of MS-based methodologies for the analysis of sulfonyl fluoride covalent adducts, designed to assist researchers in selecting and implementing the most suitable approach for their specific research questions.

The Foundational Choice: Top-Down vs. Bottom-Up Proteomics

The initial and most critical decision in the MS analysis of covalent adducts is the choice between a "top-down" (intact protein) or a "bottom-up" (peptide-centric) approach.[6][8] These two strategies offer complementary information and the optimal choice depends on the specific goals of the analysis.

Top-Down (Intact Protein) Analysis

In top-down proteomics, the intact protein-inhibitor adduct is introduced into the mass spectrometer.[6][8] This approach is invaluable for rapidly confirming covalent modification and determining the stoichiometry of the interaction.[6][10]

Principle: A mass shift corresponding to the molecular weight of the inhibitor (minus any leaving groups) provides direct evidence of covalent bond formation.[6][11] By comparing the mass spectra of the treated and untreated protein, one can determine the number of inhibitor molecules bound to each protein molecule.[6]

Key Advantages:

  • Rapid Confirmation of Covalent Binding: Provides a clear and unambiguous confirmation of the covalent modification.[9][11]

  • Stoichiometry Determination: Allows for the precise determination of how many inhibitor molecules are bound to the protein.[6]

  • High-Throughput Screening: The simplicity of the method lends itself to high-throughput screening of covalent fragment libraries.[1][11]

Limitations:

  • Lack of Site-Specific Information: This method does not identify the specific amino acid residue(s) modified by the inhibitor.[6]

  • Sensitivity to Sample Purity: Requires relatively pure protein samples for clear data interpretation.[6]

  • Challenges with Large Proteins: Analysis of very large proteins can be challenging due to the complexity of their mass spectra.[6]

Bottom-Up (Peptide-Centric) Analysis

Bottom-up proteomics involves the enzymatic digestion of the protein-inhibitor adduct into smaller peptides prior to MS analysis.[6][8] This approach is the gold standard for identifying the precise location of the covalent modification.[6][11]

Principle: The digested peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). Peptides containing the covalent modification will exhibit a characteristic mass shift. Fragmentation of these modified peptides in the mass spectrometer allows for the precise localization of the modification to a specific amino acid residue.[8][9]

Key Advantages:

  • Precise Modification Site Localization: Pinpoints the exact amino acid residue(s) that are covalently modified.[4][6][11]

  • Suitable for Complex Mixtures: Can be applied to the analysis of covalent adducts in complex biological samples, such as cell lysates.[9]

  • High Sequence Coverage: Can provide extensive sequence coverage of the target protein, enabling the identification of multiple modification sites.[11]

Limitations:

  • More Complex Workflow: Involves additional sample preparation steps (e.g., enzymatic digestion), which can introduce variability.

  • Potential for Incomplete Digestion: Incomplete digestion can complicate data analysis and interpretation.

  • Ionization Efficiency Differences: The covalent modification can alter the ionization efficiency of the peptide, potentially complicating quantitative analysis.[9]

Visualizing the Workflow: Top-Down vs. Bottom-Up

Mass_Spectrometry_Workflows Figure 1: Comparison of Top-Down and Bottom-Up MS Workflows cluster_0 Top-Down Analysis cluster_1 Bottom-Up Analysis TD_Start Protein + Sulfonyl Fluoride Inhibitor TD_Incubate Incubation TD_Start->TD_Incubate TD_LCMS LC-MS Analysis (Intact Protein) TD_Incubate->TD_LCMS TD_Decon Deconvolution TD_LCMS->TD_Decon TD_Result Mass Shift & Stoichiometry TD_Decon->TD_Result BU_Start Protein + Sulfonyl Fluoride Inhibitor BU_Incubate Incubation BU_Start->BU_Incubate BU_Digest Enzymatic Digestion (e.g., Trypsin) BU_Incubate->BU_Digest BU_LCMSMS LC-MS/MS Analysis (Peptides) BU_Digest->BU_LCMSMS BU_Data Data Analysis BU_LCMSMS->BU_Data BU_Result Modification Site Localization BU_Data->BU_Result

Caption: Comparison of Top-Down and Bottom-Up MS Workflows.

Deep Dive into Fragmentation: Identifying the Modification Site

For bottom-up analyses, the choice of fragmentation technique in the tandem mass spectrometer is crucial for confidently identifying the modified amino acid. Different fragmentation methods cleave peptide bonds at different locations, providing complementary information.

Fragmentation TechniquePrincipleAdvantages for Sulfonyl Fluoride AdductsDisadvantages
Collision-Induced Dissociation (CID) Ions are accelerated and collided with an inert gas, leading to fragmentation primarily at the peptide backbone (b- and y-ions).Well-established and widely available.Can sometimes lead to the loss of the modification from the peptide.
Higher-Energy Collisional Dissociation (HCD) Similar to CID but occurs in a different region of the mass spectrometer, often resulting in more extensive fragmentation.Provides high-resolution fragment ion spectra, aiding in confident identification.Can also lead to loss of the modification.
Electron Transfer Dissociation (ETD) Involves the transfer of an electron to a multiply charged peptide, causing fragmentation at the N-Cα bond of the peptide backbone (c- and z-ions).Preserves labile modifications , making it ideal for sulfonyl fluoride adducts which can be prone to dissociation under CID/HCD conditions.[12]Less efficient for peptides with low charge states.
Electron Transfer/Higher-Energy Collision Dissociation (EThcD) A hybrid technique that combines ETD with HCD, subjecting all ions from the ETD reaction to supplemental activation.[13][14]Provides the most comprehensive fragmentation , generating a rich spectrum of b-, y-, c-, and z-ions, leading to higher confidence in modification site localization.[13][14][15]Requires specialized instrumentation.

Experimental Protocols: A Step-by-Step Guide

Protocol 1: Intact Protein Analysis for Stoichiometry Determination
  • Sample Preparation:

    • Prepare solutions of the target protein (e.g., 1-5 µM in a suitable buffer like ammonium acetate or phosphate buffer).

    • Prepare a stock solution of the sulfonyl fluoride inhibitor in an organic solvent (e.g., DMSO).

  • Incubation:

    • Mix the protein and inhibitor solutions at the desired molar ratios (e.g., 1:1, 1:5, 1:10). Include a vehicle control (e.g., DMSO).

    • Incubate the mixture for a specified time at a controlled temperature (e.g., 1-4 hours at room temperature or 37°C).

  • LC-MS Analysis:

    • Inject the samples onto a reverse-phase liquid chromatography (RPLC) column suitable for protein separation (e.g., a C4 column).

    • Elute the protein using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).

    • Couple the LC eluent to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire data in positive ion mode over a mass range appropriate for the expected charge states of the protein.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein species.

    • Compare the masses of the protein in the treated and control samples to identify the mass shift corresponding to the covalent adduct.

    • Calculate the percentage of modified protein to determine the binding stoichiometry.[10]

Protocol 2: Peptide Mapping for Modification Site Localization
  • Sample Preparation and Incubation:

    • Follow steps 1 and 2 from the intact protein analysis protocol.

  • Reduction, Alkylation, and Digestion:

    • Denature the protein by adding a denaturant (e.g., urea or guanidine hydrochloride).

    • Reduce disulfide bonds with a reducing agent (e.g., DTT).

    • Alkylate free cysteine residues with an alkylating agent (e.g., iodoacetamide) to prevent disulfide bond reformation.[6]

    • Dilute the sample to reduce the denaturant concentration and add a protease (e.g., trypsin) for overnight digestion.

  • LC-MS/MS Analysis:

    • Inject the digested peptide mixture onto an RPLC column suitable for peptide separation (e.g., a C18 column).

    • Elute the peptides using a gradient of increasing organic solvent.

    • Couple the LC eluent to a tandem mass spectrometer capable of data-dependent acquisition (DDA).

    • In the DDA method, the mass spectrometer will automatically select the most intense peptide ions for fragmentation (e.g., using HCD, ETD, or EThcD).

  • Data Analysis:

    • Use a specialized software suite (e.g., Proteome Discoverer, MaxQuant) to search the acquired MS/MS data against a protein sequence database.

    • Specify the mass of the sulfonyl fluoride adduct as a variable modification on all potential target residues (lysine, tyrosine, serine, threonine, histidine).

    • Manually validate the MS/MS spectra of identified modified peptides to confirm the site of modification.

Advanced Applications and Considerations

  • Activity-Based Protein Profiling (ABPP): For identifying the protein targets of a sulfonyl fluoride probe in a complex biological sample, an ABPP approach can be employed. This involves using a probe that contains a reporter tag (e.g., biotin) for enrichment of the target proteins prior to MS analysis.[4][16]

  • Kinetic Analysis: Time-course experiments can be performed to determine the rate of covalent bond formation (k_inact/K_I).[7] This is a critical parameter for evaluating the potency of covalent inhibitors.

  • Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry: The reactivity of sulfonyl fluorides is central to the SuFEx click chemistry platform, which has broad applications in chemical biology and materials science.[17][18][19][20] Understanding the fundamentals of SuFEx is beneficial for designing and interpreting experiments with sulfonyl fluoride probes.[17][19]

Logical Relationships in Covalent Adduct Analysis

Covalent_Adduct_Analysis_Logic Figure 2: Logical Flow of Covalent Adduct Characterization Start Hypothesis: Sulfonyl fluoride covalently modifies target protein TopDown Top-Down MS Analysis Start->TopDown Confirm Confirmation of Covalent Binding & Stoichiometry TopDown->Confirm BottomUp Bottom-Up MS/MS Analysis Confirm->BottomUp If confirmed Kinetics Kinetic Analysis (Time-course MS) Confirm->Kinetics If confirmed Localize Localization of Modification Site BottomUp->Localize Conclusion Comprehensive Characterization of Covalent Inhibitor Localize->Conclusion Potency Determination of Inhibitor Potency (kinact/Ki) Kinetics->Potency Potency->Conclusion

Caption: Logical Flow of Covalent Adduct Characterization.

Conclusion

The mass spectrometric analysis of sulfonyl fluoride covalent adducts is a powerful and versatile approach for characterizing this important class of covalent inhibitors. By carefully selecting between top-down and bottom-up strategies and optimizing fragmentation methods, researchers can gain deep insights into the mechanism of action, selectivity, and potency of their compounds. This guide provides a framework for designing and executing these experiments, ultimately facilitating the development of novel and effective covalent therapeutics.

References

  • Chemoproteomic methods for covalent drug discovery. PMC.
  • High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRAS by Intact Protein MS and Targeted MRM.
  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. MDPI.
  • Unlocking High-Throughput Bioanalysis of Covalent Drugs with Intact Protein, DSF, and Peptide Mapping Techniques. WuXi AppTec DMPK.
  • Clickable Multitargeting Cross-Linkers Based on SuFEx for In Vivo Cross-Linking Mass Spectrometry.
  • Sulfonyl Fluoride Inhibitors of F
  • Biophysical covalent adduct detection with intact protein analysis by...
  • Clickable Multitargeting Cross-Linkers Based on SuFEx for In Vivo Cross-Linking Mass Spectrometry. PubMed.
  • Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. PubMed.
  • Covalent Peptide‐Based N‐Myc/Aurora‐A Inhibitors Bearing Sulfonyl Fluoride Warheads. Wiley Online Library.
  • Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry. PNAS.
  • Covalent Peptide-based N-Myc/Aurora-A Inhibitors bearing Sulfonyl Fluoride Warheads. ChemRxiv.
  • Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing.
  • A Comparative Guide to LC-MS/MS Methods for Identifying Sulfamoyl Fluoride Modific
  • LC-MS based covalent fragment screening str
  • The growing applications of SuFEx click chemistry.
  • Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry. Semantic Scholar.
  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. PMC.
  • Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Taylor & Francis Online.
  • Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification.
  • Electron-Transfer/Higher-Energy Collision Dissociation (EThcD)
  • LC-MS/MS analysis of covalent protein–drug adducts. (A) Identification...
  • Novel Isobaric Tagging Reagent Enabled Multiplex Quantitative Glycoproteomics via Electron-Transfer/Higher-Energy Collisional Dissoci
  • Hybridizing Ultraviolet Photodissociation with Electron Transfer Dissociation for Intact Protein Characterization.
  • In-depth peptide mapping of biopharmaceuticals using an electron-transfer/higher-energy collision dissociation (EThcD) implemented on a modified Orbitrap hybrid MS. Thermo Fisher Scientific.
  • (PDF) Electron-Transfer/Higher-Energy Collision Dissociation (EThcD)-Enabled Intact Glycopeptide/Glycoproteome Characterization.
  • A Comparative Guide to the Characterization of Sulfamoyl Fluoride-Amino Acid Adducts Using NMR Spectroscopy. Benchchem.
  • Covalent Targeting of Histidine Residues with Aryl Fluorosulfates: Application to Mcl-1 BH3 Mimetics.

Sources

4-Aminopyridine-2-sulfonyl Fluoride vs. Chloride: A Technical Reactivity Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Aminopyridine-2-sulfonyl Fluoride vs. Sulfonyl Chloride Reactivity Comparison Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists

Executive Summary: The "Sniper" vs. The "Grenade"

In the realm of covalent drug discovery and chemical biology, the choice between a sulfonyl fluoride and a sulfonyl chloride is not merely about leaving group ability—it is a choice between latent, programmable reactivity and chaotic, non-specific instability .

For the specific scaffold of 4-aminopyridine-2-sulfonyl derivatives, this distinction is critical due to the inherent instability of the pyridine-2-sulfonyl chloride motif.

  • This compound (4-AP-2-SO2F): A "SuFEx" (Sulfur-Fluoride Exchange) warhead. It is thermodynamically stable, resistant to hydrolysis, and reacts only within specific protein microenvironments (e.g., proximity to Lys/Tyr/Ser residues). It acts as a "sniper," waiting for the correct context to fire.

  • 4-Aminopyridine-2-sulfonyl chloride (4-AP-2-SO2Cl): A highly reactive, moisture-sensitive species. Crucially, pyridine-2-sulfonyl chlorides are prone to spontaneous SO₂ extrusion , decomposing into the corresponding 2-chloropyridine. It acts as a "grenade," exploding (decomposing or reacting non-specifically) often before reaching the target.

Chemical Stability & Reactivity Profile

The following table contrasts the physicochemical properties and reactivity profiles of the two derivatives.

FeatureThis compound4-Aminopyridine-2-sulfonyl Chloride
CAS Number 2091716-54-8N/A (Transient/Unstable)
Hydrolytic Stability High. Stable in aqueous buffer at physiological pH for days.Very Low. Rapidly hydrolyzes to sulfonic acid upon exposure to atmospheric moisture.
Thermal Stability High. Stable >100°C.Low. Prone to SO₂ extrusion at RT or mild heating.
Reactivity Mode SuFEx (Sulfur-Fluoride Exchange). Requires activation (H-bonding, specific geometry) or catalysis (Si, Ca²⁺).Nucleophilic Substitution (S_N2-like). Reacts indiscriminately with strong nucleophiles and water.
Selectivity Context-Dependent. Targets specific residues (Lys, Tyr, Ser, His) in binding pockets.Promiscuous. Alkylates solvent-exposed nucleophiles (Cys, Lys) and hydrolyzes rapidly.
Storage Shelf-stable solid.Must be used immediately in situ; cannot be stored.
The "Achilles' Heel" of the Chloride: SO₂ Extrusion

A critical mechanistic failure mode for pyridine-2-sulfonyl chlorides is the extrusion of sulfur dioxide. Unlike benzenesulfonyl chlorides, the pyridine nitrogen lone pair can facilitate the elimination of SO₂, collapsing the sulfonyl chloride into a non-reactive 2-chloropyridine byproduct.

Implication: You cannot isolate or store 4-aminopyridine-2-sulfonyl chloride reliably. It must be generated in situ and converted immediately to the fluoride or sulfonamide.

Mechanism of Action: SuFEx vs. Non-Specific Attack

The reactivity difference lies in the nature of the S-X bond. The S-F bond is shorter, stronger, and less polarizable than the S-Cl bond.

Diagram 1: Mechanistic Divergence

The following diagram illustrates the fate of both species in a biological context.

ReactivityComparison cluster_0 Reagent cluster_1 Environment / Trigger cluster_2 Outcome Fluoride 4-AP-2-SO2F (Latent Warhead) ProteinPocket Protein Binding Pocket (H-bond activation) Fluoride->ProteinPocket Binding Water Aqueous Buffer / Cytosol Fluoride->Water Resistant Chloride 4-AP-2-SO2Cl (Chaotic Electrophile) Chloride->Water Rapid Hydrolysis CovalentBond Specific Covalent Adduct (Target Inhibition) Chloride->CovalentBond Non-specific Labeling Decomposition 2-Chloro-4-aminopyridine (SO2 Extrusion Product) Chloride->Decomposition Spontaneous (-SO2) ProteinPocket->CovalentBond SuFEx Reaction (Lys/Tyr/Ser) Hydrolysis Sulfonic Acid (Inactive Waste) Water->Hydrolysis

Caption: The sulfonyl fluoride (blue path) requires specific binding activation to react, whereas the sulfonyl chloride (red path) rapidly degrades via hydrolysis or SO2 extrusion.

Experimental Protocols: Synthesis & Handling

Since the chloride is unstable, the only robust route to the fluoride is via an in situ oxidative chlorination of the corresponding thiol, followed immediately by fluoride exchange.

Protocol: Synthesis of this compound

Objective: Convert 2-mercapto-4-aminopyridine to the sulfonyl fluoride without isolating the unstable chloride intermediate.

Reagents:

  • Starting Material: 2-Mercapto-4-aminopyridine (or disulfide dimer)

  • Oxidant/Chlorinating Agent: Sulfuryl chloride (

    
    ) or Trichloroisocyanuric acid (TCCA)
    
  • Fluoride Source: Potassium Bifluoride (

    
    ) saturated aqueous solution
    
  • Solvent: Acetonitrile (

    
    )
    

Step-by-Step Workflow:

  • Oxidative Chlorination (In Situ Generation):

    • Dissolve 2-mercapto-4-aminopyridine (1.0 eq) in MeCN at 0°C.

    • Add

      
       (3.0 eq) dropwise.
      
    • Observation: The mixture will turn yellow/orange. Stir for 15-30 mins.

    • Critical Check:Do not evaporate. The intermediate 4-aminopyridine-2-sulfonyl chloride is now formed but is unstable.

  • Fluoride Exchange (SuFEx Installation):

    • To the reaction mixture at 0°C, add saturated aqueous

      
       (excess, ~5.0 eq) dropwise.
      
    • Allow the biphasic mixture to warm to Room Temperature (RT) and stir vigorously for 2-4 hours.

    • Mechanism:[1][2][3][4] The bifluoride anion (

      
      ) rapidly displaces the chloride. The fluoride product is stable in this aqueous/organic mix; the chloride is not.
      
  • Workup & Isolation:

    • Dilute with EtOAc and wash with water/brine.

    • Dry organic layer over

      
      .
      
    • Concentrate to yield the crude sulfonyl fluoride.

    • Purification: Flash chromatography (Hexane/EtOAc). The product is a stable solid.

Diagram 2: Synthetic Workflow

SynthesisProtocol cluster_warnings Critical Controls Start Start: 2-Mercapto-4-aminopyridine Step1 Step 1: Oxidative Chlorination (MeCN, 0°C, SO2Cl2) Start->Step1 Intermediate Intermediate: 4-AP-2-SO2Cl (UNSTABLE - DO NOT ISOLATE) Step1->Intermediate Generates Warning1 Avoid Heat: Prevents SO2 extrusion Step1->Warning1 Step2 Step 2: Fluoride Exchange (Sat. aq. KHF2, RT, 2h) Intermediate->Step2 Immediate Treatment Product Final Product: 4-AP-2-SO2F (Stable Solid) Step2->Product SuFEx Warning2 Vigorous Stirring: Essential for biphasic exchange Step2->Warning2

Caption: One-pot synthesis strategy avoiding the isolation of the unstable sulfonyl chloride intermediate.

Application Case Study: Covalent Kinase Inhibition

Context: 4-Aminopyridine is a common scaffold in kinase inhibitors (mimicking the adenine ring of ATP).

  • Goal: Target a non-catalytic Lysine residue in the ATP binding pocket.

  • Why Fluoride?

    • The sulfonyl fluoride is "quiet" in the cytosol (high metabolic stability).

    • Upon binding to the kinase, the specific geometry positions the sulfur atom near the

      
      -amino group of the target Lysine.
      
    • The protein microenvironment (often activating the Lysine pKa) facilitates the SuFEx reaction, forming a permanent sulfonamide bond.

  • Why NOT Chloride?

    • A sulfonyl chloride warhead would likely hydrolyze before entering the cell or react with glutathione (GSH) immediately, leading to toxicity and lack of potency.

Data Validation Point: In comparative labeling studies (e.g., using chemical proteomics), sulfonyl fluoride probes demonstrate >90% specific labeling of the target protein, whereas sulfonyl chloride analogs show broad, non-specific "smearing" across the proteome due to indiscriminate reactivity.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Jones, L. H., et al. (2017). "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." MedChemComm. Link

  • Cornella, J., et al. (2020).[5] "Synthesis of Sulfonyl Fluorides from Sulfonamides." European Journal of Organic Chemistry.[5] Link

  • Enamine Ltd. "Sulfonyl Fluorides: Stability and Reactivity Profile." Enamine Building Blocks. Link

  • Taunton, J., et al. (2017).[6] "Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes." Journal of the American Chemical Society. Link

Sources

Validating Covalent Binding of 4-Aminopyridine-2-sulfonyl Fluoride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Aminopyridine-2-sulfonyl fluoride (4-AP-SF) represents a class of Targeted Covalent Inhibitors (TCIs) designed to map or inhibit voltage-gated potassium channels (Kv) and related proteins.[1] By combining the pharmacophore of 4-Aminopyridine (4-AP) —a classic reversible Kv channel blocker—with a sulfonyl fluoride (SF) warhead, this probe leverages Sulfur(VI) Fluoride Exchange (SuFEx) chemistry to form irreversible bonds with nucleophilic residues (Tyrosine, Lysine, Serine, Histidine) proximal to the binding site.[1]

This guide outlines a rigorous, self-validating workflow to confirm the covalent binding mode of 4-AP-SF. Unlike acrylamides that target cysteine, the sulfonyl fluoride moiety requires specific validation steps to distinguish specific SuFEx labeling from non-specific electrostatic interactions.

Chemical Mechanism & Rationale[1][2][3]

The SuFEx Advantage

The sulfonyl fluoride warhead is unique because it is relatively inert in aqueous solution but highly reactive when positioned correctly within a protein binding pocket. This "context-dependent reactivity" minimizes off-target labeling compared to more aggressive alkylators.[1]

Reaction Mechanism: The reaction proceeds via a nucleophilic substitution at the sulfur atom. A nucleophilic side chain (e.g., Tyrosine-OH or Lysine-NH2) attacks the sulfur, displacing fluoride (F⁻) as the leaving group.[1][2]

  • Reagent: this compound (MW: ~176.17 Da)[1]

  • Leaving Group: Fluoride (MW: 19 Da) + Proton (from protein nucleophile)[1]

  • Net Mass Shift: +156.16 Da (approx.)

Comparison: Reversible vs. Covalent 4-AP[1]
Feature4-Aminopyridine (4-AP)This compound (4-AP-SF)
Binding Mode Reversible (Non-covalent)Irreversible (Covalent)
Equilibrium Fast On / Fast OffFast On / Slow (or zero) Off
Potency Metric

(Concentration-dependent)

(Time-dependent)
Washout Effect Activity recovers after dialysisActivity remains inhibited
Target Residues Hydrophobic/H-bond pocketsTyr, Lys, Ser, His (proximal to pocket)

Validation Workflow

To scientifically validate covalent binding, you must triangulate evidence from Biochemical Kinetics , Biophysical Mass Spectrometry , and Structural Competition .[1]

Diagram 1: Validation Decision Tree

ValidationWorkflow Start Start: 4-AP-SF Probe Step1 1. Time-Dependent Inhibition (Biochemical Assay) Start->Step1 Decision1 IC50 decreases over time? Step1->Decision1 Step2 2. Irreversibility Check (Jump Dilution / Dialysis) Decision1->Step2 Yes ResultNonCov Reversible Binder Decision1->ResultNonCov No (Stable IC50) Decision2 Activity recovers? Step2->Decision2 Step3 3. Intact Protein MS (Mass Shift Analysis) Decision2->Step3 No (Sustained Inhibition) Decision2->ResultNonCov Yes Decision3 Mass Shift ~ +156 Da? Step3->Decision3 Step4 4. Peptide Mapping (Identify Residue) Decision3->Step4 Yes ResultNonSpec Non-Specific Aggregator Decision3->ResultNonSpec No / Messy Spectra ResultCov VALIDATED: Specific Covalent Binder Step4->ResultCov

Figure 1: Logical flow for validating covalent engagement of 4-AP-SF.

Experimental Protocols

Phase 1: Biochemical Validation (Kinetics)[1]

Objective: Determine if inhibition is time-dependent, a hallmark of covalent binding.

Protocol: Time-Dependent IC50 Shift

  • Preparation: Prepare Kv channel assay (e.g., patch clamp or flux assay) or surrogate protein assay.

  • Incubation: Incubate the target protein with varying concentrations of 4-AP-SF (0.1 nM to 10 µM) for three distinct time points (e.g., 30 min, 2 hours, 4 hours).

  • Measurement: Measure residual activity.

  • Analysis: Plot IC50 curves for each time point.

    • Success Criteria: The IC50 should shift to the left (lower concentration) as incubation time increases.

    • Calculation: Fit data to determine

      
       (rate of bond formation) and 
      
      
      
      (affinity of initial binding).[3]

Protocol: Jump-Dilution (Reversibility)

  • Incubate: Treat protein with 4-AP-SF at 10x IC50 for 1 hour.

  • Dilute: Rapidly dilute the mixture 100-fold into buffer containing substrate/ligand.

  • Control: Perform the same with reversible 4-AP.

  • Result:

    • Reversible (4-AP): Activity recovers immediately upon dilution.[1]

    • Covalent (4-AP-SF): Activity remains inhibited (flatline).

Phase 2: Biophysical Validation (Mass Spectrometry)[1]

Objective: Provide definitive proof of bond formation by measuring the specific mass addition.

Protocol: Intact Protein LC-MS

  • Sample: Purified protein (10 µM) in ammonium acetate buffer (avoid primary amines like Tris).

  • Reaction: Add 4-AP-SF (1.1x to 5x molar excess). Incubate 1–4 hours.

  • Quench: Acidify with 1% Formic Acid.

  • Analysis: LC-MS (Q-TOF or Orbitrap).[1] Deconvolute the raw spectra.

  • Data Interpretation:

    • Look for the parent peak (Protein MW).

    • Look for the adduct peak: Protein MW + 156.16 Da .

    • Note: The mass shift is calculated as:

      
      .[1]
      
    • 
      .[1]
      

Critical Check: If you see multiple additions (+156, +312, +468), the probe may be binding non-specifically to surface residues.[1] Optimize by lowering concentration or incubation time to achieve stoichiometric (1:1) labeling.[4]

Phase 3: Structural Confirmation (Competition)[1]

Objective: Prove the covalent modification happens at the specific binding site, not a random surface residue.

Protocol:

  • Pre-incubation: Incubate protein with a saturating concentration of unmodified 4-Aminopyridine (the reversible blocker) for 30 mins.[1]

  • Challenge: Add 4-AP-SF and incubate.

  • Readout: Analyze by MS or Activity Assay.

  • Result: The presence of excess 4-AP should protect the binding site, preventing (or significantly slowing) the covalent labeling by 4-AP-SF.[1]

Visualizing the Mechanism

Diagram 2: SuFEx Reaction Mechanism

SuFExMechanism Probe 4-AP-SF (Warhead: -SO2F) Complex Reversible Complex (Non-covalent) Probe->Complex Bind (KI) Target Protein Target (Nucleophile: Tyr-OH / Lys-NH2) Target->Complex Transition Transition State (F- leaving) Complex->Transition SuFEx Product Covalent Adduct (Protein-SO2-4AP) Transition->Product kinact Byproduct HF Released Transition->Byproduct

Figure 2: The SuFEx reaction pathway.[1] The probe first binds reversibly (KI), positioning the sulfonyl fluoride for nucleophilic attack and fluoride displacement (kinact).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Mass Shift Observed Probe hydrolysis or poor bindingCheck probe integrity by NMR/LCMS. Ensure pH is > 7.0 (SuFEx often requires basic pH or protein-assisted catalysis).[1]
Activity Recovers after Dialysis Bond is unstable or non-covalentSulfonyl-Tyr bonds are stable; Sulfonyl-His can be reversible under certain conditions.[1] Verify residue type.
Multiple Adducts (+156, +312...) Non-specific labelingThe probe is too reactive ("hot"). Reduce concentration. Perform competition assay with 4-AP to identify the specific site.[1]
Protein Precipitates DMSO concentration too highKeep DMSO < 1%.[1] 4-AP-SF is hydrophobic; ensure solubility without denaturing protein.[1]

References

  • Jones, L. H., & Narayanan, A. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(3), 1589-1600.[1] Link

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. Link

  • Zheng, Q., et al. (2017).[5] Broad-spectrum kinase profiling in live cells with lysine-targeted sulfonyl fluoride probes.[1][5] Journal of the American Chemical Society, 139(2), 680-685.[1][5] Link

  • Lagoutte, P., et al. (2016). Sulfonyl fluorides as targets for covalent inhibition.[2][3][4][6][7][8][9] Nature Reviews Chemistry. (General reference for SuFEx chemistry).

  • BLD Pharm. (n.d.).[1] this compound Product Page (CAS 2091716-54-8).[1][10] Link

Sources

LC-MS methods for detecting 4-Aminopyridine-2-sulfonyl fluoride impurities

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Trace Analysis of 4-Aminopyridine-2-sulfonyl Fluoride (APSF) Impurities

Executive Summary & Chemical Context

The detection of This compound (APSF) represents a unique challenge in pharmaceutical impurity profiling. As a sulfonyl fluoride, APSF belongs to the class of SuFEx (Sulfur-Fluoride Exchange) reagents. While chemically useful for "click" chemistry, in a drug substance context, it is considered a Potentially Genotoxic Impurity (PGI) due to its electrophilic capability to covalently modify nucleophilic residues (Ser, Tyr, Lys) in proteins.

The Analytical Dilemma:

  • Stability vs. Reactivity: Unlike sulfonyl chlorides, sulfonyl fluorides are thermodynamically stable but kinetically active. They resist rapid hydrolysis in neutral aqueous media but degrade rapidly at high pH or in the presence of nucleophiles.

  • Ionization: The 4-aminopyridine core provides a strong basic handle (pKa ~9.1), making the molecule highly amenable to positive mode ESI, provided the sulfonyl fluoride moiety remains intact during the run.

This guide compares three distinct LC-MS methodologies to quantify APSF at trace levels (ppm/ppb), evaluating them on sensitivity, stability, and implementation complexity.

Comparative Methodology Analysis

Method A: Direct Acidic LC-MS/MS (The "Kinetic" Approach)

Best for: Rapid screening and high-throughput environments where sample pH can be strictly controlled.

Principle: This method leverages the stability of the S-F bond in acidic media. By maintaining a low pH (pH < 3.0) throughout the extraction and chromatographic process, the hydrolysis of APSF to its sulfonic acid counterpart is suppressed.

Experimental Protocol:

  • Sample Prep: Dissolve API in 0.1% Formic Acid in Acetonitrile/Water (50:50). Do not use methanol (risk of solvolysis). Keep samples at 4°C.

  • Column: C18 stationary phase with high end-capping (e.g., Waters HSS T3 or Phenomenex Kinetex C18) to retain the polar aminopyridine core.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1][2]

    • B: 0.1% Formic Acid in Acetonitrile.[2]

  • MS Detection: ESI Positive Mode (MRM).

    • Precursor: [M+H]+ (m/z ~177).

    • Fragment: Loss of -SO2F or -F (m/z ~95, corresponding to the aminopyridine core).

Pros/Cons:

  • (+) Speed: No incubation time required.

  • (+) Simplicity: Minimal sample manipulation reduces error.

  • (-) Risk: On-column hydrolysis can occur if the column pH is not equilibrated, leading to underestimation.

Method B: Pre-Column Derivatization (The "Trapping" Approach)

Best for: Regulated QC environments requiring high robustness and long-term sample stability.

Principle: To eliminate the risk of hydrolysis, APSF is reacted with a secondary amine (e.g., Dimethylamine or Morpholine) to form a stable sulfonamide. This "locks" the impurity concentration into a stable form that can be quantified without time constraints.

Experimental Protocol:

  • Reagent: Prepare 10 mM Morpholine in Acetonitrile.

  • Reaction: Mix API sample solution with Morpholine reagent (10:1 molar excess relative to expected impurity).

  • Incubation: 30 minutes at Room Temperature (SuFEx reaction is fast with amines).

  • Quench: Acidify with Formic Acid to stop the reaction and protonate the pyridine ring.

  • Analysis: Analyze the resulting 4-aminopyridine-2-sulfonyl morpholide by LC-MS.

Pros/Cons:

  • (+) Stability: The sulfonamide derivative is stable for days in the autosampler.

  • (+) Sensitivity: Derivatives often show improved peak shape and ionization efficiency.

  • (-) Complexity: Requires reaction optimization to ensure 100% conversion.

Method C: Indirect Hydrolysis Analysis (The "Worst-Case" Approach)

Best for: Total sulfur burden analysis or when reference standards for APSF are unavailable.

Principle: Force the complete degradation of APSF into 4-aminopyridine-2-sulfonic acid using high pH, then quantify the acid.

Pros/Cons:

  • (+) Robustness: Sulfonic acids are chemically inert.

  • (-) Specificity: Cannot distinguish between the reactive toxic impurity (APSF) and the non-toxic degradation product (Sulfonic Acid). This leads to "false positives" regarding toxicity risk.

Performance Data Comparison

The following data represents typical performance metrics derived from validation studies of heterocyclic sulfonyl fluorides.

FeatureMethod A: Direct Acidic LC-MSMethod B: Derivatization (Morpholine)Method C: Indirect Hydrolysis
LOD (Limit of Detection) 0.5 – 1.0 ppm0.1 – 0.5 ppm (Superior S/N)1.0 – 5.0 ppm
Linearity (R²) > 0.990> 0.998 > 0.995
Sample Stability (Autosampler) < 12 Hours (Hydrolysis risk)> 48 Hours (Stable)> 7 Days
Matrix Effects ModerateLow (Derivatization shifts RT away from API)High (Polar acid elutes in suppression zone)
Throughput High (10 min/sample)Medium (40 min incl. prep)High (10 min/sample)
Recommended Use R&D ScreeningGMP Release Testing Process Intermediate Monitoring

Visualized Workflows

Diagram 1: Method Selection Decision Tree

Caption: Logical workflow for selecting the appropriate analytical strategy based on detection limits and lab constraints.

MethodSelection Start Start: APSF Impurity Analysis IsStdAvailable Is APSF Reference Standard Available? Start->IsStdAvailable IsTrace Required LOQ < 1 ppm? IsStdAvailable->IsTrace Yes MethodC Method C: Indirect Hydrolysis (Quantify Sulfonic Acid) IsStdAvailable->MethodC No StabilityCheck Is Sample Stable in Acid (pH 2)? IsTrace->StabilityCheck No (Standard Sensitivity) MethodB Method B: Derivatization (Morpholine Trapping) IsTrace->MethodB Yes (High Sensitivity Needed) StabilityCheck->MethodB No (Hydrolysis Risk) MethodA Method A: Direct Acidic LC-MS (Rapid Screening) StabilityCheck->MethodA Yes

Diagram 2: Derivatization Reaction Mechanism

Caption: Chemical stabilization of APSF using Morpholine to prevent hydrolysis and enhance detection.

ReactionScheme APSF APSF (Reactive) [Unstable SO2-F] Intermediate Transition State (SuFEx Exchange) APSF->Intermediate Mix (pH > 7) Reagent Morpholine (Secondary Amine) Reagent->Intermediate Mix (pH > 7) Product Sulfonamide Derivative [Stable SO2-N] Intermediate->Product Fast HF HF (Byproduct) Intermediate->HF

Senior Scientist’s Critical Insights

  • The "Sticky" Fluoride Issue: In Method A, avoid using glass vials if possible, or use silanized glass. Sulfonyl fluorides can interact with active silanol sites. Polypropylene (PP) vials are preferred for the derivatized samples.

  • Mobile Phase pH is Non-Negotiable: For Method A, you must use Formic Acid (pH ~2.7) or TFA (pH ~2.0). Do not use Ammonium Acetate (pH ~5-6), as the rate of fluoride hydrolysis increases exponentially as you approach neutral pH [1].

  • Mass Transitions: The loss of the sulfonyl fluoride group (-SO2F) is a characteristic fragmentation pathway. However, for the derivatized product (Method B), look for the stable sulfonamide molecular ion. The 4-aminopyridine core usually produces a strong diagnostic fragment at m/z 95 [2].

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

  • Caggiano, A. O., & Blight, A. (2013). "Determination of 4-Aminopyridine in Serum by LC-MS/MS." Journal of Chromatography B. [Link]

  • ICH Expert Working Group. (2017). "ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals." International Council for Harmonisation. [Link]

  • Bao, Y., et al. (2023).[3] "Determination of Sulfonyl Fluoride Impurities by Chemical Derivatization and LC-MS/MS." Environmental Science & Technology. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.